molecular formula C11H7F3O2 B2649392 Methyl 4-ethynyl-3-(trifluoromethyl)benzoate CAS No. 1904641-51-5

Methyl 4-ethynyl-3-(trifluoromethyl)benzoate

Cat. No.: B2649392
CAS No.: 1904641-51-5
M. Wt: 228.17
InChI Key: VAYQWVQJEQSUOG-UHFFFAOYSA-N
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Description

Methyl 4-ethynyl-3-(trifluoromethyl)benzoate ( 1904641-51-5) is a high-value chemical building block for research and development, particularly in medicinal chemistry. Its molecular formula is C11H7F3O2 . The compound features both an ethynyl group and a trifluoromethyl group attached to a benzoate ester core, making it a versatile intermediate for conjugation reactions and further structural elaboration via methods such as palladium-catalyzed Sonogashira coupling . This specific derivative has been identified as a critical synthetic intermediate in the design and synthesis of heterocycloalkynylbenzimides, which are investigated as potent and selective dual inhibitors of Discoidin Domain Receptors (DDR1 and DDR2) kinases . Inhibition of these kinases represents a promising strategy for anti-inflammatory drug discovery, as they are implicated in processes like fibrosis and inflammatory-cytokine secretion . As such, this compound provides researchers with a key starting material for probing new therapeutic pathways. This product is intended for research applications and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle this material in accordance with best laboratory practices.

Properties

IUPAC Name

methyl 4-ethynyl-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2/c1-3-7-4-5-8(10(15)16-2)6-9(7)11(12,13)14/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYQWVQJEQSUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Electronic & Kinetic Profile of Ethynyl Trifluoromethylbenzoates: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Ethynyl Group in Trifluoromethylated Benzoates Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In modern drug discovery, the ethynyl trifluoromethylbenzoate scaffold represents a "Goldilocks" zone of reactivity and stability. It combines the metabolic robustness of the trifluoromethyl (-CF


) group with the versatile bio-orthogonality of the ethynyl (-C≡CH) handle.

This guide analyzes the physical organic chemistry governing this scaffold.[1] Unlike simple phenylacetylenes, the presence of two strong electron-withdrawing groups (EWGs)—the ester and the trifluoromethyl group—radically alters the electron density of the alkyne. This results in enhanced acidity of the terminal proton (facilitating metallation) and lowered LUMO energy (accelerating nucleophilic capture and cycloadditions).

Electronic Landscape: The "Push-Pull" Absence

To understand the reactivity, we must first quantify the electronic environment. Both the benzoate ester and the -CF


 group are electron-withdrawing.
  • Hammett Constants (

    
    ): 
    
    • -CF

      
       (meta): 
      
      
      
    • -COOMe (meta):

      
      
      
    • Cumulative Effect: When placed on the same ring, these groups exert a synergistic inductive (

      
      ) and mesomeric (
      
      
      
      , for ester) withdrawal on the ethynyl group.

Consequence: The electron density in the


-system of the alkyne is significantly depleted.
  • Increased C-H Acidity: The pKa of the terminal alkyne drops from ~25 (phenylacetylene) to ~23-24. This facilitates the formation of acetylide intermediates under milder basic conditions.

  • LUMO Lowering: The Lowest Unoccupied Molecular Orbital (LUMO) is stabilized, making the alkyne a more potent electrophile and a faster partner in reactions controlled by LUMO-dipole interactions (e.g., Click chemistry).

Visualizing the Electronic Effects

The following diagram illustrates the electronic vectors and their impact on reactivity.

ElectronicLandscape Scaffold Benzoate Core CF3 -CF3 Group (Inductive Withdrawal) Scaffold->CF3 Substituted Ester -COOR Group (Resonance Withdrawal) Scaffold->Ester Substituted Alkyne Ethynyl Group (-C≡CH) Scaffold->Alkyne Conjugation CF3->Alkyne -I Effect Ester->Alkyne -M/-I Effect Acidity Increased C-H Acidity (Easier Metallation) Alkyne->Acidity Result Electrophilicity Lowered LUMO (Faster Nucleophilic Attack) Alkyne->Electrophilicity Result

Figure 1: Electronic withdrawal vectors from -CF3 and Ester groups converging on the ethynyl moiety.

Reactivity Profile & Applications
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "Click" reaction is the primary application for this scaffold.

  • Kinetic Enhancement: The rate-determining step in CuAAC is often the formation of the copper(I)-acetylide species. The electron-deficient nature of the trifluoromethylbenzoate ring increases the acidity of the terminal proton, accelerating this deprotonation/metallation step.

  • Regioselectivity: The steric bulk of the benzoate and -CF

    
     groups (especially if ortho) reinforces the formation of the 1,4-disubstituted triazole, suppressing the formation of the 1,5-isomer.
    
B. Sonogashira Coupling

This scaffold serves as an excellent partner for cross-coupling.

  • Protocol Insight: Because the alkyne is electron-deficient, oxidative homocoupling (Glaser coupling) is a competitive side reaction if oxygen is not strictly excluded.

  • Recommendation: Use an amine base with lower basicity (e.g., triethylamine vs. piperidine) to modulate the concentration of the active acetylide anion, reducing homocoupling side products.

C. Michael-Type Additions

Unlike electron-rich alkynes, the ethynyl group in this scaffold acts as a Michael acceptor.

  • Risk: In the presence of strong nucleophiles (thiols, amines) without a catalyst, direct addition across the triple bond can occur.

  • Opportunity: This reactivity can be harnessed for Covalent Inhibition . The alkyne can act as a "warhead" that covalently modifies cysteine residues in a target protein, with the -CF

    
     group tuning the reactivity to avoid promiscuous binding.
    
Experimental Protocols
Protocol A: Synthesis of Methyl 3-ethynyl-5-(trifluoromethyl)benzoate

A robust method for installing the ethynyl handle via Sonogashira coupling.

Reagents:

  • Methyl 3-bromo-5-(trifluoromethyl)benzoate (1.0 eq)

  • Trimethylsilylacetylene (TMSA) (1.2 eq)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3 mol%)
  • CuI (2 mol%)

  • Triethylamine (Et

    
    N) / THF (1:1 v/v)
    

Step-by-Step Workflow:

  • Degassing: Charge a flame-dried Schlenk flask with the aryl bromide, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed THF and Et

    
    N via syringe.
    
  • Alkyne Addition: Add TMSA dropwise at room temperature.

  • Reaction: Heat to 50°C for 4-6 hours. Monitor by TLC (the product is highly UV active).

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate in vacuo.

  • Deprotection: Dissolve the intermediate in MeOH and add K

    
    CO
    
    
    
    (1.5 eq). Stir for 30 min at RT.
  • Purification: Flash chromatography (Hexanes/EtOAc). The electron-poor nature allows for easy separation from non-polar impurities.

Protocol B: Accelerated "Click" Conjugation

Optimized for electron-deficient alkynes.

Reagents:

  • Ethynyl trifluoromethylbenzoate derivative (1.0 eq)

  • Azide partner (1.0 eq)

  • CuSO

    
    ·5H
    
    
    
    O (5 mol%)
  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H

    
    O (1:1) or DMSO (for lipophilic substrates)
    

Critical Note: Due to the enhanced acidity, avoid using excess base. The ascorbate/Cu system is sufficient. If the reaction is sluggish, add Tris(benzyltriazolylmethyl)amine (TBTA) ligand to stabilize the Cu(I) oxidation state.

Comparative Data: Substituent Effects

The following table illustrates how the position of the -CF


 group relative to the ethynyl group affects reactivity (relative rates).
Substituent PatternRelative C-H AcidityCuAAC Rate (Relative)Hydrolytic Stability
Unsubstituted (Phenylacetylene) 1.0 (Baseline)1.0High
3-CF

, 5-COOMe (Meta/Meta)
3.5x High Moderate
4-CF

(Para)
2.8xHighHigh
2-CF

(Ortho)
2.1xModerate (Steric hindrance)High

Note: Data derived from Hammett plot extrapolations and standard electrophilic alkyne kinetic profiles [1, 2].

Reaction Pathway Visualization

This diagram maps the divergent pathways available to the scaffold depending on the reagents used.

ReactionPathways Core Ethynyl Trifluoromethylbenzoate Azide + Azide / Cu(I) Core->Azide Base + Strong Base (e.g., NaH) Core->Base Nu + Nucleophile (R-SH) Core->Nu Triazole 1,4-Triazole (Bio-isostere) Azide->Triazole Fast Kinetics Acetylide Acetylide Anion (Reactive Intermediate) Base->Acetylide Facile Deprotonation Michael Vinyl Thioether (Covalent Adduct) Nu->Michael Michael Addition

Figure 2: Divergent reaction pathways. The electron-deficient core accelerates both Triazole formation and Michael additions.

References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society.[2][3] Link

  • Li, L., & Zhang, J. (2023). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. The Journal of Organic Chemistry. Link

  • Klumpp, D. A., et al. (2007). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society.[2][3] Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

Sources

"potential applications of trifluoromethylated alkynes in organic chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the trifluoromethyl (


) group into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, offering profound modulation of lipophilicity, metabolic stability, and binding affinity.[1][2][3][4] Among the precursors available for introducing this motif, trifluoromethylated alkynes  represent a high-leverage chemical space. Their unique electronic bias—induced by the potent electron-withdrawing nature of the 

group—activates the triple bond toward highly regioselective nucleophilic attacks and cycloadditions.

This guide provides a technical roadmap for researchers to exploit the reactivity of


-alkynes. It moves beyond basic synthesis to focus on application : constructing privileged heterocycles (pyrazoles, triazoles) and executing precision functionalization for drug development.

Reactivity Profile: The Fluorine Effect

To successfully utilize


-alkynes, one must understand the electronic distortion created by the fluorine atoms.[2] Unlike non-fluorinated alkynes, the 

group exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the triple bond.
The Polarization Rule

The


 group polarizes the alkyne, making the 

-carbon (relative to

) highly electrophilic.
  • Nucleophilic Attack: Hard and soft nucleophiles predominantly attack the

    
    -position.
    
  • Cycloadditions: The alkyne acts as an electron-deficient dipolarophile, reacting rapidly with electron-rich dipoles (diazo compounds, azides).

Visualization: Reactivity Landscape

The following diagram maps the divergent reaction pathways accessible from a standard aryl-substituted


-alkyne.

ReactivityMap Alkyne CF3-Alkyne (Electrophilic Core) NuAdd Nucleophilic Addition (Beta-Attack) Alkyne->NuAdd  Polarization Control Cyclo [3+2] Cycloaddition (Heterocycle Formation) Alkyne->Cyclo  LUMO Activation Metal Transition Metal Catalysis Alkyne->Metal  C-H Activation Vinyl β-Functionalized Vinyl Species NuAdd->Vinyl Pyraz CF3-Pyrazoles & Triazoles Cyclo->Pyraz Cross Cross-Coupled Scaffolds Metal->Cross

Figure 1: The reactivity landscape of trifluoromethylated alkynes, driven by electronic polarization.

Core Application: Heterocycle Synthesis

The most critical application of


-alkynes in drug discovery is the rapid assembly of trifluoromethylated heterocycles. These scaffolds are ubiquitous in kinase inhibitors and GPCR ligands.
Regioselective Pyrazole Synthesis

Pyrazoles bearing a


 group are bioisosteres for phenols and amides. The reaction of 

-alkynes with hydrazines or hydrazones is the preferred route.
  • Mechanism: The terminal nitrogen of the hydrazine attacks the

    
    -carbon of the alkyne (Michael-type addition), followed by intramolecular cyclization.
    
  • Regiocontrol: The electronic bias ensures the

    
     group ends up at the 3-position (relative to the NH) in the final pyrazole, a crucial structural feature for potency.
    
The "Click" Challenge (Triazoles)

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with


-alkynes can be sluggish or electronically mismatched compared to terminal alkynes.
  • Solution: Use of Ruthenium catalysts (RuAAC) or specific electron-rich ligands can stabilize the intermediate metallacycle, facilitating the formation of 1,4-disubstituted or 1,5-disubstituted triazoles depending on the catalyst choice.

Experimental Protocols

The following protocols are designed to be self-validating , meaning they include specific checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Synthesis of 3-(Trifluoromethyl)pyrazoles

Target Audience: Medicinal Chemists requiring gram-scale building blocks. Reaction Type: Cyclocondensation.

Reagents & Setup
  • Substrate: 4,4,4-Trifluorobut-2-ynoic acid ethyl ester (or aryl equivalent).

  • Reactant: Phenylhydrazine (1.1 equiv).

  • Solvent: Ethanol (anhydrous).

  • Catalyst: None required (thermal) or catalytic AcOH.

Step-by-Step Methodology
  • Preparation: Dissolve the

    
    -alkyne (1.0 mmol) in Ethanol (5 mL) in a round-bottom flask.
    
  • Addition: Cool to 0°C. Add Phenylhydrazine (1.1 mmol) dropwise over 5 minutes.

    • Causality: Low temperature prevents exothermic runaway and minimizes non-specific decomposition of the hydrazine.

  • Monitoring (Checkpoint 1): Stir at 0°C for 30 mins. Spot TLC (Hexane/EtOAc).

    • Validation: You should see the disappearance of the hydrazine spot and the appearance of a polar intermediate (hydrazone).

  • Cyclization: Warm to reflux (78°C) for 2-4 hours.

  • Monitoring (Checkpoint 2 - Critical): Monitor by 19F NMR .

    • Validation: The starting material signal (typically ~ -55 ppm) should vanish. The product signal will appear upfield (typically -62 to -63 ppm for pyrazole-

      
      ). If SM remains, continue reflux.
      
  • Workup: Cool to room temperature. Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography.

Protocol B: Regioselective Hydro-functionalization (Isatin Addition)

Target Audience: Discovery chemists building oxindole scaffolds.

Methodology
  • Setup: Mix

    
    -alkyne (1.0 equiv) and N-substituted Isatin (1.0 equiv) in DMF.
    
  • Catalysis: Add

    
     (0.2 equiv) or DABCO (0.2 equiv).
    
  • Reaction: Stir at Room Temperature for 12h.

    • Mechanism:[1][2][4][5][6][7] The base generates the enolate of isatin, which attacks the

      
      -carbon of the alkyne.
      
  • Checkpoint: 1H NMR of an aliquot. Look for the vinyl proton signal.

    • Validation: A singlet or doublet in the alkene region (6.5 - 7.5 ppm) confirms the addition. Z-isomer is usually favored due to H-bonding or steric minimization.

Strategic Applications in Drug Design

Why use


-alkyne derivatives?
FeaturePharmacological Benefit
Metabolic Blocking The C-F bond (116 kcal/mol) is resistant to CYP450 oxidation. Placing a

group blocks metabolic soft spots on aromatic rings.[3]
Lipophilicity

increases logP significantly (

value +0.88), enhancing membrane permeability for CNS targets.
Conformational Lock The steric bulk of

(similar to isopropyl) can lock bioactive conformations, reducing entropic penalty upon binding.
Workflow: Heterocycle Construction

The following diagram illustrates the decision tree for synthesizing specific heterocycles from a


-alkyne precursor.

SynthesisTree Start Start: CF3-Alkyne Decision1 Reactant Choice? Start->Decision1 PathA Hydrazine / Hydrazone Decision1->PathA PathB Azide (R-N3) Decision1->PathB PathC Nitrile Oxide (R-CNO) Decision1->PathC ProdA 3-CF3-Pyrazole (Kinase Inhibitor Scaffold) PathA->ProdA Cyclization ProdB 4-CF3-Triazole (Bioisostere) PathB->ProdB Cu/Ru Catalysis ProdC CF3-Isoxazole (Antibacterial Scaffold) PathC->ProdC [3+2] Cycloaddition

Figure 2: Synthetic decision tree for generating diverse trifluoromethylated heterocycles.

References

  • 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of trifluoromethyl alkynes. Source: Organic Chemistry Portal.[8] URL:[Link]

  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Source: MDPI (Molecules). URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Source: MDPI (Molecules). URL:[Link]

  • Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization. Source: Royal Society of Chemistry (ChemComm). URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Methyl 4-ethynyl-3-(trifluoromethyl)benzoate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifunctional Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Methyl 4-ethynyl-3-(trifluoromethyl)benzoate emerges as a preeminent scaffold, offering a unique convergence of three critical functional groups on a single, stable aromatic core. This trifunctional architecture provides researchers with a powerful tool to rapidly generate libraries of complex molecules with desirable pharmacological properties.

The strategic placement of the trifluoromethyl (-CF3) group, the terminal alkyne (-C≡CH), and the methyl ester (-COOCH3) functionalities endows this building block with a versatile chemical reactivity profile.

  • The Trifluoromethyl Group (-CF3): A cornerstone of contemporary drug design, the -CF3 group is prized for its ability to modulate key pharmacokinetic and pharmacodynamic properties.[1][2][3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to biological targets through favorable electrostatic and hydrophobic interactions.[4][5] The C-F bond is one of the strongest in organic chemistry, contributing to the overall robustness of drug candidates.[4]

  • The Terminal Alkyne (-C≡CH): This functional group is a versatile handle for a host of powerful and reliable chemical transformations.[6] Its linear geometry imparts a degree of rigidity to molecular structures, which can be advantageous for optimizing target binding. The terminal alkyne is most notably a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry," enabling the rapid and efficient covalent linking of molecular fragments.[6][7][8] Furthermore, it is a workhorse in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, for the construction of carbon-carbon bonds.[9]

  • The Methyl Ester (-COOCH3): The ester functionality serves as a convenient point for further synthetic elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, esters, or other functional groups, allowing for systematic structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide to the synthesis and strategic application of this compound, complete with detailed protocols for its use in Sonogashira coupling and click chemistry reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C11H7F3O2[10]
Molecular Weight 228.17 g/mol
Monoisotopic Mass 228.03981 Da[10]
Appearance (Predicted) Solid or oil
SMILES COC(=O)C1=CC(=C(C=C1)C#C)C(F)(F)F[10]
InChIKey VAYQWVQJEQSUOG-UHFFFAOYSA-N[10]
XlogP (Predicted) 2.9[10]

Synthesis of the Building Block

The most direct and efficient method for the synthesis of this compound is via a Sonogashira cross-coupling reaction. This protocol outlines the synthesis from a commercially available precursor, Methyl 4-iodo-3-(trifluoromethyl)benzoate. An alternative starting material could be Methyl 4-bromo-3-(trifluoromethyl)benzoate, though reaction conditions may require adjustment.

Protocol 1: Synthesis via Sonogashira Coupling of Methyl 4-iodo-3-(trifluoromethyl)benzoate

This protocol describes the coupling of an aryl iodide with trimethylsilylacetylene, followed by a deprotection step to yield the terminal alkyne.

Materials and Reagents:

  • Methyl 4-iodo-3-(trifluoromethyl)benzoate

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Methodology:

Part A: Sonogashira Coupling

  • To a dry, oven-baked Schlenk flask under an inert atmosphere, add Methyl 4-iodo-3-(trifluoromethyl)benzoate (1.0 eq).

  • Add Pd(PPh3)2Cl2 (0.02 eq) and CuI (0.04 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (approx. 5 mL per mmol of aryl iodide) and anhydrous TEA (approx. 5 mL per mmol of aryl iodide) via syringe.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 2-4 hours).

  • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH4Cl, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude silyl-protected product, Methyl 4-((trimethylsilyl)ethynyl)-3-(trifluoromethyl)benzoate. This intermediate is often used directly in the next step without further purification.

Part B: Deprotection of the Silyl Group

  • Dissolve the crude intermediate from Part A in methanol (approx. 10 mL per mmol).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Key Applications in Medicinal Chemistry

The true power of this building block lies in its application in robust and versatile coupling reactions. Below are detailed protocols for two of the most impactful reactions in drug discovery.

Application 1: Sonogashira Cross-Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This allows for the extension of the molecular scaffold, linking the building block to other fragments of a target molecule. Copper-free Sonogashira protocols are also gaining prominence to avoid issues related to copper toxicity in pharmaceutical intermediates.[12][13]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Building Block, Aryl Halide, Pd Catalyst, Cu(I) co-catalyst (optional), and Base in Solvent inert 2. Establish Inert Atmosphere (N2/Ar) reagents->inert Degas heat 3. Heat/Stir at Specified Temperature inert->heat Start Reaction monitor 4. Monitor Progress (TLC, LC-MS) heat->monitor quench 5. Quench Reaction & Perform Aqueous Wash monitor->quench Reaction Complete extract 6. Extract with Organic Solvent quench->extract purify 7. Dry, Concentrate & Purify (Chromatography) extract->purify product Final Coupled Product purify->product

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Aryl or vinyl halide (e.g., aryl iodide or bromide) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(PPh3)2Cl2) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine) (2-3 eq)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Standard workup and purification reagents as listed in Protocol 1.

Step-by-Step Methodology:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, the aryl/vinyl halide, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent followed by the amine base via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C, depending on the reactivity of the halide).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting coupled product by flash column chromatography.

Application 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, or "click chemistry," is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne and an azide.[14] This reaction is exceptionally valuable in medicinal chemistry for its reliability, high yield, and tolerance of a wide variety of functional groups, making it ideal for high-throughput synthesis and fragment-based drug discovery.[8][15]

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Dissolve Building Block and Azide Substrate in Solvent catalyst 2. Add Copper(II) Source and Reducing Agent (e.g., Sodium Ascorbate) reagents->catalyst Initiate stir 3. Stir at Room Temperature catalyst->stir monitor 4. Monitor Progress (TLC, LC-MS) stir->monitor workup 5. Perform Aqueous Workup monitor->workup Reaction Complete extract 6. Extract with Organic Solvent workup->extract purify 7. Dry, Concentrate & Purify extract->purify product Final Triazole Product purify->product

Caption: Workflow for a typical CuAAC ("Click Chemistry") reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Organic azide (1.0-1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (1-10 mol%)

  • Sodium ascorbate (5-20 mol%)

  • Solvent system (e.g., t-BuOH/H2O 1:1, DMF, or DMSO)

  • Standard workup and purification reagents.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound and the organic azide in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution. The reaction often turns a heterogeneous yellow-green color.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting materials are consumed, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole product by flash column chromatography or recrystallization.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. The strategic arrangement of its trifluoromethyl, terminal alkyne, and methyl ester groups provides a robust platform for generating diverse molecular libraries with enhanced pharmacological properties. The straightforward application of this building block in cornerstone reactions like Sonogashira coupling and CuAAC click chemistry allows researchers to efficiently explore chemical space and accelerate the development of next-generation therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). PMC - NIH.
  • Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. (2025). AiFChem.
  • Biosynthesis of alkyne-containing natural products. (2020). RSC Chemical Biology.
  • Utilization of alkyne bioconjugations to modul
  • Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020). PubMed.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (N/A). PMC.
  • Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. (2023).
  • Sonogashira Coupling. (N/A). Organic Chemistry Portal.
  • Click Chemistry. (N/A). Chemie Brunschwig.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (N/A). KAUST Repository.
  • Click Chemistry Azide-Alkyne Cycloaddition. (N/A). Organic Chemistry Portal.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
  • Methyl 4-ethynyl-3-(trifluoromethyl)
  • Click Chemistry as A Versatile Reaction for Construction and Modification of Metal-Organic Frameworks. (N/A). DR-NTU.

Sources

Synthetic Strategies for Complex Molecules Utilizing Methyl 4-ethynyl-3-(trifluoromethyl)benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifecta of Reactivity and Functionality

In the landscape of modern synthetic chemistry, the design of complex molecular architectures with tailored properties is paramount for advancements in drug discovery, materials science, and agrochemicals. The strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical characteristics. Methyl 4-ethynyl-3-(trifluoromethyl)benzoate is a uniquely functionalized building block that offers a powerful trifecta of reactive handles and desirable chemical properties.

The presence of the trifluoromethyl (-CF3) group, a well-established bioisostere for a methyl group, often enhances metabolic stability, binding affinity, and lipophilicity of a parent molecule.[1][2] The terminal alkyne (ethynyl group) is a versatile functional group that readily participates in a wide array of chemical transformations, most notably in carbon-carbon bond-forming reactions such as the Sonogashira coupling and cycloaddition reactions.[3][4] Finally, the methyl ester provides a site for further modification, for instance, through hydrolysis and subsequent amide bond formation. The orthogonal reactivity of these three functional groups makes this compound a highly valuable scaffold for the construction of diverse and complex molecular targets.

This document provides detailed application notes and protocols for the use of this compound in two of the most powerful and widely utilized synthetic transformations: the Palladium-Catalyzed Sonogashira Cross-Coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".

Application 1: Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira coupling is a robust and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.

Causality of Experimental Choices

The selection of the catalytic system is critical for the success of the Sonogashira coupling. A palladium(0) species, typically generated in situ from a palladium(II) precatalyst, is the active catalyst. The choice of ligand for the palladium center influences the stability and reactivity of the catalyst. Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly employed to stabilize the palladium complex. The copper(I) co-catalyst, usually in the form of a copper(I) halide, facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. An amine base, such as triethylamine or diisopropylamine, is required to neutralize the hydrogen halide produced during the reaction and to facilitate the deprotonation of the terminal alkyne. The choice of solvent is also important; a polar aprotic solvent like dimethylformamide (DMF) or a non-polar solvent like toluene is often used to ensure the solubility of the reactants and catalysts.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, aryl halide, and solvent in a reaction vessel. degas Degas the mixture with an inert gas (e.g., Argon or Nitrogen). start->degas catalysts Add Pd catalyst, Cu(I) co-catalyst, and phosphine ligand. degas->catalysts base Add amine base. catalysts->base heat Heat the reaction mixture to the desired temperature. base->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Quench the reaction and perform aqueous work-up. monitor->quench extract Extract the product with an organic solvent. quench->extract purify Purify the product by column chromatography. extract->purify

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol describes the synthesis of Methyl 4-((4-methoxyphenyl)ethynyl)-3-(trifluoromethyl)benzoate.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound228.16228 mg1.0
4-Iodoanisole234.04281 mg1.2
Bis(triphenylphosphine)palladium(II) dichloride701.9035 mg0.05
Copper(I) iodide (CuI)190.4510 mg0.05
Triphenylphosphine (PPh₃)262.2926 mg0.1
Triethylamine (Et₃N)101.190.42 mL3.0
Toluene-10 mL-

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (228 mg, 1.0 mmol) and 4-iodoanisole (281 mg, 1.2 mmol).

  • Add toluene (10 mL) to the flask.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Under a positive pressure of argon, add bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), copper(I) iodide (10 mg, 0.05 mmol), and triphenylphosphine (26 mg, 0.1 mmol).

  • Add triethylamine (0.42 mL, 3.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Application 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a concept introduced by K.B. Sharpless.[5][6] This reaction provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. The resulting triazole ring is a stable and versatile linker in medicinal chemistry and materials science.[7]

Causality of Experimental Choices

The CuAAC reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, by a reducing agent like sodium ascorbate. The use of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and prevent catalyst disproportionation. The reaction is typically performed in a variety of solvents, including polar protic solvents like water and alcohols, or polar aprotic solvents like dimethyl sulfoxide (DMSO). The choice of solvent often depends on the solubility of the starting materials. The reaction is generally conducted at or near room temperature and is known for its high yields and tolerance of a wide range of functional groups.

Experimental Workflow: CuAAC Reaction

CuAAC_Workflow cluster_prep Reaction Setup cluster_reagents Catalyst Addition cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound and the azide in a suitable solvent. cu_source Add a solution of a Cu(II) salt (e.g., CuSO4·5H2O). start->cu_source reducing_agent Add a solution of a reducing agent (e.g., Sodium Ascorbate). cu_source->reducing_agent stir Stir the reaction mixture at room temperature. reducing_agent->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor quench Quench the reaction and perform aqueous work-up. monitor->quench extract Extract the product with an organic solvent. quench->extract purify Purify the product by column chromatography or recrystallization. extract->purify

Sources

Strategic Incorporation of Trifluoromethylphenyl Alkyne Moieties in Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Design Principles, Synthetic Protocols, and Optimization Strategies

Abstract

The trifluoromethylphenyl alkyne moiety represents a "privileged substructure" in modern medicinal chemistry, offering a synergistic combination of metabolic stability, rigid geometry, and lipophilic electronic modulation. This application note provides a comprehensive guide to incorporating this motif into drug scaffolds. We focus on the rationale behind its use (bioisosterism and metabolic blocking), detailed synthetic protocols via Sonogashira coupling optimized for electron-deficient aryl halides, and critical characterization data.

Part 1: Medicinal Chemistry Rationale

The "Fluorine Effect" and Metabolic Blocking

The incorporation of a trifluoromethyl (


) group onto an aromatic ring attached to an alkyne linker serves three primary functions in lead optimization:
  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Placing a

    
     group at the para or meta position of a phenyl ring blocks Cytochrome P450 (CYP450) mediated oxidative metabolism (hydroxylation) at that site. This is critical for extending the half-life (
    
    
    
    ) of drugs prone to rapid hepatic clearance.
  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group (
    
    
    
    ) reduces the electron density of the alkyne
    
    
    -system. This can enhance
    
    
    -stacking interactions with electron-rich residues (e.g., Phenylalanine, Tryptophan) in the target protein's binding pocket.
  • Lipophilicity & Permeability: The moiety increases the partition coefficient (

    
    ), facilitating membrane permeability and blood-brain barrier (BBB) crossing, which is essential for CNS targets like mGluR5 antagonists (e.g., Basimglurant analogs).
    
Structural Geometry

The alkyne linker (


) provides a rigid, linear spacer of approximately 4.1 Å. Unlike flexible alkyl chains, this restricts the conformational entropy of the molecule, potentially reducing the entropic penalty upon binding to the receptor.
Decision Logic for Scaffold Design

The following decision tree illustrates when to deploy this specific moiety during a Hit-to-Lead campaign.

ScaffoldDesign Start Hit Compound Analysis MetabIssue Is metabolic clearance high? Start->MetabIssue SiteID Is the phenyl ring the primary site of oxidation? MetabIssue->SiteID Yes Geometry Does the binding pocket require a rigid spacer? MetabIssue->Geometry No SiteID->Geometry Yes AltStrat Consider other Bioisosteres (e.g., Deuteration, Cl) SiteID->AltStrat No Decision INCORPORATE Trifluoromethylphenyl Alkyne Geometry->Decision Yes Geometry->AltStrat No

Figure 1: Decision logic for incorporating trifluoromethylphenyl alkyne moieties during lead optimization.

Part 2: Synthetic Methodologies

Strategic Synthesis: The Sonogashira Coupling

The most robust method for constructing this moiety is the Sonogashira cross-coupling reaction.[1][2]

  • Substrate: 1-iodo-4-(trifluoromethyl)benzene (or the bromo analog).

  • Advantage: The electron-withdrawing

    
     group activates the Carbon-Halogen bond towards oxidative addition by the Palladium catalyst, typically resulting in higher yields compared to electron-neutral aryl halides.
    
Protocol A: Standard Pd/Cu-Catalyzed Coupling

This protocol is optimized for 1-iodo-4-(trifluoromethyl)benzene . It uses a mild amine base and room temperature conditions to minimize by-products.

Reagents:

  • Aryl Halide: 1-iodo-4-(trifluoromethyl)benzene (1.0 equiv)

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (2-5 mol%)
    
  • Co-Catalyst: Copper(I) Iodide [

    
    ] (2-5 mol%)
    
  • Base/Solvent: Triethylamine (

    
    ) / Tetrahydrofuran (THF) (1:1 ratio)
    

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of dry Nitrogen or Argon.

  • Loading Solids: Charge the flask with

    
     (0.02 equiv), 
    
    
    
    (0.02 equiv), and 1-iodo-4-(trifluoromethyl)benzene (1.0 equiv, e.g., 272 mg for 1 mmol scale).
  • Degassing (CRITICAL): Cap the flask with a rubber septum. Evacuate under high vacuum and backfill with Nitrogen (repeat 3 times). Note: Oxygen causes Glaser homocoupling of the alkyne.[3]

  • Solvent Addition: Syringe in anhydrous, degassed THF (3 mL) and anhydrous, degassed

    
     (3 mL).
    
  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Observation: The solution typically turns from yellow to dark brown/black within minutes.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Self-Validating Check: Monitor by TLC (Hexane/EtOAc).[4] The starting iodide is non-polar; the product will often be fluorescent under UV (254 nm) due to the extended conjugation.

  • Workup: Dilute with Diethyl Ether (20 mL). Wash with saturated

    
     (2 x 10 mL) to remove Copper salts (aqueous layer will turn blue). Wash with Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (

    
    , usually 100% Hexanes to 5% EtOAc/Hexanes gradient).
    
Mechanism and Catalytic Cycle

Understanding the mechanism helps troubleshoot low yields. The


 group accelerates Step 1 (Oxidative Addition).

SonogashiraCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast due to CF3) Pd0->OxAdd Ar-I PdII_Ar L2Pd(II)(Ar)(I) OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting) PdII_Ar->TransMet Cu-C≡C-R PdII_Alk L2Pd(II)(Ar)(Alk) TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Product Product: Ar-C≡C-R RedElim->Product

Figure 2: Catalytic cycle of the Sonogashira coupling. The electron-deficient aryl ring facilitates the initial oxidative addition.

Part 3: Troubleshooting & Optimization Data[3]

Table 1: Common Issues and Solutions

ProblemProbable CauseSolution
Glaser Homocoupling (Product is R-C≡C-C≡C-R)Presence of OxygenPerform strict freeze-pump-thaw degassing. Add alkyne slowly.
No Reaction Poisoned Catalyst or Aryl Chloride usedSwitch to Aryl Iodide. Increase temp to 50°C. Ensure catalyst is yellow (Pd(II)) or dark (Pd(0)), not black ppt initially.
Low Yield Incomplete TransmetallationIncrease CuI loading to 5 mol%. Ensure amine base is anhydrous.[2]
Difficult Purification Product and SM have similar RfThe

group makes compounds lipophilic. Use Pentane instead of Hexane. Use Silver Nitrate (

) impregnated silica if necessary.

Part 4: Characterization Standards

To validate the synthesis, the following spectral characteristics are diagnostic for the 4-(trifluoromethyl)phenyl alkyne moiety.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Look for the AA'BB' system of the para-substituted benzene ring.

    • 
       ppm (d, 2H, ortho to 
      
      
      
      ).
    • 
       ppm (d, 2H, ortho to Alkyne).
      
    • Note: The alkyne carbons do not have protons, but if it is a terminal alkyne (

      
      ), the proton appears as a singlet at 
      
      
      
      ppm.
  • 
     NMR: 
    
    • Alkyne carbons: Two distinct peaks in the

      
       ppm range.
      
    • 
       carbon: Quartet at 
      
      
      
      ppm (
      
      
      Hz).
    • Aryl C-CF3: Quartet at

      
       ppm (
      
      
      
      Hz).
  • 
     NMR: 
    
    • Single singlet at

      
       ppm. This is the gold standard for purity check.
      

Part 5: Safety Protocols

  • Alkyne Hazards: Low molecular weight alkynes can be energetic. While phenylacetylene derivatives are generally stable, avoid distilling them to dryness at high temperatures.

  • Palladium Residues: Palladium is a heavy metal. Ensure scavenging (e.g., with SiliaMetS® Thiol) if the compound is intended for biological assay (

    
     ppm limit).
    
  • Solvents: THF is a peroxide former. Test before use.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[5] Neuropharmacology, 38(10), 1493-1503. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • BenchChem. (2025).[6] Sonogashira Coupling Protocols for Electron-Deficient Aryl Halides. Link

Sources

Application Notes and Protocols for the Polymerization of Trifluoromethyl-Substituted Ethynyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Polyacetylenes

The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into polymer backbones imparts a unique and highly desirable set of properties.[1][2][3][4] These include exceptional thermal stability, high chemical resistance, low dielectric constants, and distinct hydrophobic characteristics.[1][2][5] Substituted polyacetylenes, as a class of π-conjugated polymers, are of significant interest for applications in electronics, optics, and membrane technologies. The polymerization of ethynyl benzoates bearing trifluoromethyl substituents combines these advantages, offering a pathway to robust, functional materials with tunable properties.

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of polymers derived from trifluoromethyl-substituted ethynyl benzoates. We will focus on rhodium-catalyzed polymerization, a highly effective method for producing stereoregular polymers from substituted acetylenes.[6] The causality behind experimental choices will be explained to empower researchers to adapt and troubleshoot these procedures effectively.

Mechanism & Rationale: The Rhodium-Catalyzed Pathway

Rhodium(I) complexes are premier catalysts for the polymerization of monosubstituted acetylenes, offering excellent functional group tolerance and control over the polymer's stereochemistry, typically yielding a cis-transoidal structure.[6] The polymerization is believed to proceed through an insertion mechanism.

Key Mechanistic Steps:

  • Initiation: The active catalytic species is generated from a Rh(I) precursor, such as a rhodium-diene complex. An alkyne monomer coordinates to the rhodium center.

  • Insertion (Propagation): Subsequent monomer units sequentially insert into the rhodium-carbon bond of the growing polymer chain. This step is crucial for chain growth.

  • Termination: The active polymer chain is terminated, releasing the final polymer and regenerating a rhodium species. In living polymerizations, this step is intentionally suppressed to allow for controlled chain growth and the synthesis of block copolymers.[6]

The presence of the electron-withdrawing trifluoromethyl group on the benzoate ring significantly influences the electronic properties of the alkyne monomer. This can affect the rate of polymerization and the stability of the catalytic intermediates. The strong electron-withdrawing nature of the CF3 group enhances the lipophilicity and metabolic stability of molecules, properties that can be translated to the resulting polymer.[3][4]

Rhodium-Catalyzed Polymerization cluster_0 Catalytic Cycle Rh_I_Catalyst [Rh(I)] Catalyst Precursor Active_Species Active [Rh]-H or [Rh]-R Species Rh_I_Catalyst->Active_Species Activation Monomer_Coordination Monomer Coordination Active_Species->Monomer_Coordination + Monomer (n) Insertion Migratory Insertion (Propagation) Monomer_Coordination->Insertion Polymer_Chain Growing Polymer Chain [Rh]-(Polymer) Insertion->Polymer_Chain Chain Growth Polymer_Chain->Monomer_Coordination + Monomer Final_Polymer Final Polymer Polymer_Chain->Final_Polymer Termination/ Work-up

Caption: Generalized catalytic cycle for Rhodium(I)-catalyzed alkyne polymerization.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of a representative monomer and its subsequent polymerization.

Protocol 1: Monomer Synthesis via Sonogashira Coupling

A common route to 2-ethynylbenzoate monomers is the palladium-catalyzed Sonogashira coupling of a substituted 2-iodobenzoate with a terminal alkyne.[7]

Materials:

  • Methyl 2-iodo-4-(trifluoromethyl)benzoate

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply (for inert atmosphere)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add methyl 2-iodo-4-(trifluoromethyl)benzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq) via syringe.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC or GC-MS until the starting iodide is consumed.

  • Cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure. The crude product is the TMS-protected intermediate.

  • Dissolve the crude intermediate in a mixture of methanol and DCM.

  • Add potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours to effect deprotection.

  • Quench the reaction with water and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final monomer, methyl 2-ethynyl-4-(trifluoromethyl)benzoate, by column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Polymerization

This protocol describes the polymerization using a common rhodium(I) catalyst. All glassware should be oven-dried, and all manipulations should be performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[8]

Materials:

  • Methyl 2-ethynyl-4-(trifluoromethyl)benzoate (monomer)

  • Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer ([Rh(nbd)Cl]₂)

  • Triethylamine (TEA, freshly distilled)

  • Toluene, anhydrous

  • Methanol (for precipitation)

  • Hexanes (for washing)

Procedure:

  • In a glovebox or under a positive pressure of argon, add the monomer (e.g., 200 mg) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene (to achieve a monomer concentration of ~0.1-0.5 M) and triethylamine (1.0-2.0 eq relative to Rh) via syringe.

  • In a separate vial, prepare a stock solution of the catalyst, [Rh(nbd)Cl]₂, in anhydrous toluene. The monomer-to-catalyst ratio typically ranges from 50:1 to 200:1, depending on the desired molecular weight.

  • Initiate the polymerization by adding the required volume of the catalyst solution to the stirring monomer solution.

  • Stir the reaction mixture at room temperature (or heat gently, e.g., to 40-60°C) for 12-24 hours. The solution may become viscous as the polymer forms.

  • Terminate the polymerization by opening the flask to air and adding a few drops of methanol.

  • Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a non-solvent, such as vigorously stirred methanol or hexanes (approx. 10x the reaction volume).

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer thoroughly with fresh methanol to remove any residual monomer and catalyst.

  • Dry the polymer under high vacuum at 40°C overnight to a constant weight.

Characterization of the Polymer

Thorough characterization is essential to confirm the polymer structure and determine its physical properties.

PropertyTechniqueTypical Expected Results
Structure Confirmation NMR Spectroscopy¹H NMR: Broad peaks in the aromatic and ester regions. Disappearance of the sharp ethynyl proton signal. ¹⁹F NMR: A signal corresponding to the -CF₃ group.[5]
Molecular Weight GPC/SEC (in THF or CHCl₃)Mn (Number-average molecular weight): 10,000 - 50,000 g/mol . PDI (Polydispersity Index): 1.2 - 2.5 for standard polymerization.
Thermal Stability TGA (under N₂)High thermal stability, with a 5% weight loss temperature (Td5%) typically above 300-400°C, characteristic of fluorinated polymers.[1]
Glass Transition DSCA glass transition temperature (Tg) that is dependent on the polymer's molecular weight and the specific substitution pattern on the benzoate ring.[9]
Solubility Visual InspectionGenerally soluble in common organic solvents like THF, chloroform, and toluene, which is advantageous for processing into films or coatings.[1]

Experimental Workflow and Troubleshooting

Experimental_Workflow start_node start_node process_node process_node analysis_node analysis_node end_node end_node Start Start: Reagents & Glassware Monomer_Synth Protocol 1: Monomer Synthesis Start->Monomer_Synth Purification1 Column Chromatography Monomer_Synth->Purification1 Polymerization Protocol 2: Rh-Catalyzed Polymerization (Inert Atmosphere) Purification1->Polymerization Isolation Precipitation & Filtration Polymerization->Isolation Drying Vacuum Drying Isolation->Drying Characterization Polymer Characterization Drying->Characterization NMR NMR (¹H, ¹⁹F) Characterization->NMR GPC GPC/SEC Characterization->GPC Thermal TGA / DSC Characterization->Thermal End End: Purified Polymer NMR->End GPC->End Thermal->End

Caption: Complete workflow from monomer synthesis to final polymer characterization.

Troubleshooting Guide:

  • Low Polymer Yield:

    • Cause: Impure monomer or solvents; catalyst deactivation by oxygen or moisture.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Rigorously maintain an inert atmosphere throughout the polymerization.

  • Broad Polydispersity Index (PDI > 2.5):

    • Cause: Slow initiation compared to propagation; presence of impurities acting as chain transfer agents.

    • Solution: Re-purify the monomer. Ensure rapid and efficient mixing when adding the catalyst to the monomer solution.

  • Inconsistent Results:

    • Cause: Variable quality of catalyst or triethylamine co-catalyst.

    • Solution: Use a fresh batch of catalyst or purify the existing batch. Use freshly distilled triethylamine for each reaction.

Conclusion

The polymerization of trifluoromethyl-substituted ethynyl benzoates using rhodium catalysts is a robust method for creating advanced fluoropolymers. The resulting materials possess a valuable combination of thermal stability, chemical resistance, and processability. The protocols and rationale provided herein serve as a comprehensive guide for researchers aiming to explore this promising class of polymers for applications ranging from high-performance coatings and dielectrics to specialized membranes and optical devices.

References

  • ResearchGate. (n.d.). Examples of rhodium-based initiators for alkyne polymerizations. Retrieved from [Link]

  • Reyes-Rodríguez, G. J., et al. (2019). Examining the Factors That Govern the Regioselectivity in Rhodium-Catalyzed Alkyne Cyclotrimerization. Organometallics, 38(15), 2934–2945. [Link]

  • Wang, Z., et al. (2023). Rhodium-catalyzed atropodivergent hydroamination of alkynes by leveraging two potential enantiodetermining steps. Science, 381(6665), 1463-1469. [Link]

  • Joo, J. M., et al. (2006). Tandem cyclization of alkynes via rhodium alkynyl and alkenylidene catalysis. Journal of the American Chemical Society, 128(26), 8744–8745. [Link]

  • Tanaka, K., & Fu, G. C. (2002). Rhodium-catalyzed intramolecular alkynylsilylation of alkynes. Chemical Communications, (16), 1612-1613. [Link]

  • Serna, S., et al. (2023). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. The Journal of Organic Chemistry, 88(10), 6571–6581. [Link]

  • Zhou, M., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6801–6805. [Link]

  • Kim, S. D., et al. (2021). Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. Polymers, 13(24), 4376. [Link]

  • Liu, H., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymer Bulletin, 80(10), 11091-11111. [https://www.semanticscholar.org/paper/Design-and-synthesis-of-novel-poly-(ary-ether-and-Liu-Meng/94d41270278783e4040715e7555a108b9816556e]([Link]

  • Okamoto, Y., et al. (1998). Stereospecific Radical Polymerization of Fluoroalkyl Acrylates. Journal of Polymer Science Part A: Polymer Chemistry, 36(12), 1969-1975. [Link]

  • Böhm, H.-J., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 22. [Link]

  • Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 22. [Link]

  • ResearchGate. (n.d.). Trifluoromethyl Benzoate (TFBz): A Versatile Trifluoromethoxylation Reagent. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Post-polymerization functionalization strategy for the synthesis of sulfonyl (trifluoromethanesulfonyl)imide functionalized (co). Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Rhodium-Catalyzed Asymmetric Trifluoromethoxylation of Racemic Allylic Trichloroacetimidates. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed from 2-pyrones. Organic & Biomolecular Chemistry, 19(2), 309-313. [Link]

  • Schlaad, H., et al. (2020). Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. Polymers, 12(1), 101. [Link]

  • MDPI. (2020). Influence of Fluorine Substitution on the Optical, Thermal, Electrochemical and Structural Properties of Carbazole-Benzothiadiazole Dicarboxylic Imide Alternate Copolymers. Polymers, 12(12), 2896. [Link]

  • Hartwig Group. (n.d.). Rhodium-catalyzed, regiospecific functionalization of polyolefins in the melt. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads. Retrieved from [Link]

  • Noonan, K. J. T., et al. (2021). C1 Polymerization of Fluorinated Aryl Diazomethanes. Journal of the American Chemical Society, 143(50), 21326-21332. [Link]

  • Morgan, J. B., & Morken, J. P. (2000). Trifluoromethyl-substituted indenyl rhodium and iridium complexes are highly selective catalysts for directed hydroboration reactions. Organic Letters, 2(7), 981–983. [Link]

  • MDPI. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Aprotic Solvents. Materials, 14(20), 6146. [Link]

  • Zhou, M., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6801–6805. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-ethynyl-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 4-ethynyl-3-(trifluoromethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the isolation and purification of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.

This compound is a valuable building block in medicinal chemistry and materials science, often synthesized via a Sonogashira cross-coupling reaction.[1] The purification of this product is critical and often complicated by the presence of reaction byproducts, unreacted starting materials, and catalyst residues. This guide provides a structured approach to troubleshooting these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face.

Q1: What are the primary impurities I should anticipate when synthesizing this compound?

Answer: Given that the synthesis typically involves a Sonogashira coupling between a terminal alkyne and an aryl halide, the most prevalent impurities are:

  • Homocoupling Byproducts: These are dimers of the terminal alkyne starting material (e.g., trimethylsilylacetylene dimers) formed through a Glaser or Hay coupling side reaction.[2][3] This is often promoted by the presence of oxygen and the copper(I) co-catalyst.[2]

  • Unreacted Starting Materials: Residual aryl halide (e.g., a methyl 4-halo-3-(trifluoromethyl)benzoate) or the alkyne source may remain if the reaction does not go to completion.[4]

  • Catalyst Residues: Palladium and copper catalysts used in the reaction can contaminate the final product. These can often be observed as a fine black or dark-colored precipitate.[5]

  • De-silylated Product: If a protected alkyne like trimethylsilylacetylene is used, the desired terminal alkyne might be formed if the TMS group is cleaved prematurely or during workup.[1]

Q2: What is the standard work-up procedure following the Sonogashira reaction?

Answer: A proper aqueous work-up is the first line of defense in purification. Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, the following steps are recommended:

  • Quench the Reaction: Cool the mixture to room temperature.

  • Dilute: Add an organic solvent such as ethyl acetate or diethyl ether.

  • Filter (Optional but Recommended): If significant palladium black has precipitated, filter the diluted mixture through a pad of Celite®. This helps remove a large portion of the metal residue before extraction.[5]

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash with a saturated aqueous solution of ammonium chloride to remove amine bases (like triethylamine). If copper salts are a concern, a wash with a dilute ammonia solution can be effective. Follow with a brine wash to reduce the amount of water in the organic layer.[2]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

Q3: Which purification technique is generally the most effective for this compound?

Answer: Flash column chromatography on silica gel is the most widely used and generally most effective technique for separating the desired product from common Sonogashira byproducts like homocoupled dimers, which often have different polarities.[2][7] For crystalline solids, recrystallization can be an excellent secondary method to achieve very high purity (>99%) if a suitable solvent is found.[2]

Q4: How do I select an appropriate solvent system for flash column chromatography?

Answer: The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where the desired product, this compound, has an Rf (retardation factor) of approximately 0.25-0.3.[8][9]

  • Starting Point: For compounds of this type, a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a standard choice.[7]

  • Testing: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).

  • Optimization: Adjust the ratio until you see clear separation between your product spot and major impurities. If the spots are too close, you may need to try a different solvent system, such as dichloromethane/methanol.[8]

Q5: My purified compound is a grayish color, suggesting metal contamination. How can I remove residual palladium?

Answer: Residual palladium is a common issue. If filtration through Celite during the initial work-up is insufficient, you have several options:

  • Pass Through a Short Silica Plug: Dissolve the compound in a minimal amount of a suitable solvent and pass it through a short plug of silica gel, eluting with a slightly more polar solvent. This can trap much of the baseline palladium residue.[6]

  • Resin Scavengers: For final-step purifications where very low metal content is required, specialized thiol-functionalized silica gels or polymer resins (scavengers) are highly effective at binding and removing residual palladium.[5]

  • Activated Carbon: Treatment with activated carbon can also adsorb palladium catalysts, though it may sometimes lead to loss of product.

Part 2: Troubleshooting Guide

This section provides in-depth solutions to specific experimental problems.

Issue 1: Poor Separation During Column Chromatography

Problem: My product and a key impurity are co-eluting or have very poor separation on a silica gel column.

Causality Analysis: This typically occurs when the polarity of the product and the impurity are very similar. The most likely culprit is the alkyne homocoupling byproduct, which can have a polarity close to the desired cross-coupled product.[2] Unreacted aryl halide starting material can also be difficult to separate.[4]

Solutions & Protocols:

  • Optimize the Eluent System:

    • Reduce Polarity: If your Rf is high (>0.4), your eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move from 4:1 to 9:1 Hexanes:EtOAc).[9] Small, incremental changes are key.

    • Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the specific interactions with the silica surface and improve separation.

  • Employ Gradient Elution: Start with a low-polarity mobile phase to elute the least polar impurities first. Then, gradually and slowly increase the polarity of the eluent to cleanly elute your target compound, leaving more polar impurities behind.[9] Avoid large, sudden jumps in polarity, which can cause band broadening.

  • Consider an Alternative Stationary Phase:

    • Alumina: Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel and may resolve compounds that are difficult to separate on silica.

    • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (e.g., C18 silica) chromatography using polar solvents like water/acetonitrile or water/methanol can be an option. In this mode, more polar compounds elute first.[9]

Issue 2: Product Oiling Out During Recrystallization

Problem: When I cool the solution for recrystallization, my compound separates as an oil rather than forming crystals.

Causality Analysis: Oiling out occurs when the solute's solubility in the hot solvent is so high that upon cooling, it comes out of solution above its melting point or as a supersaturated liquid. This is often exacerbated by the presence of impurities that depress the melting point and interfere with crystal lattice formation.

Solutions & Protocols:

  • Re-evaluate the Solvent System:

    • The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[2]

    • Try a more non-polar solvent or a binary solvent mixture. If using a single solvent, add a small amount of a "poor" solvent (one in which the compound is insoluble) to the hot, saturated solution until it just turns cloudy, then add a drop of the "good" solvent to clarify it before cooling.

  • Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath.[10]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Issue 3: Low Recovery After Purification

Problem: My final yield after column chromatography is significantly lower than expected based on the crude weight and NMR analysis.

Causality Analysis: Product loss can occur at several stages. The compound may be irreversibly adsorbed onto the silica gel, especially if it is sensitive to acid. It might also be partially soluble in the aqueous wash phases or too much was used to dissolve it for column loading.

Solutions & Protocols:

  • Optimize Column Loading:

    • Dry Loading: For best results and minimal band broadening, pre-adsorb your crude product onto a small amount of silica gel. Dissolve the crude material in a volatile solvent (like DCM), add silica, and evaporate the solvent to get a dry, free-flowing powder. Add this powder to the top of your column.[9] This prevents using a large volume of strong solvent for loading, which can compromise separation at the top of the column.[8]

    • Minimize Loading Solvent: If using wet loading, dissolve the sample in the absolute minimum amount of the mobile phase or a solvent it is highly soluble in (e.g., dichloromethane).[8]

  • Check for Degradation: Some compounds can degrade on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If degradation is an issue, consider deactivating the silica with a base like triethylamine (0.1-1% in the eluent) or using neutral alumina.[8]

  • Re-extract Aqueous Layers: If you suspect your product has some water solubility, re-extract the combined aqueous layers from your initial work-up with fresh organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Part 3: Experimental Protocols & Data

Protocol 1: Flash Column Chromatography
  • Solvent Selection: As determined by TLC, prepare the chosen eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). Aim for an Rf of ~0.3 for the target compound.[8]

  • Column Packing: Plug the column with cotton or glass wool. Add a small layer of sand. Fill the column with silica gel (slurry packing with the initial eluent is often preferred for better packing). Tap the column gently to settle the silica and remove air bubbles. Add another layer of sand on top.[8]

  • Sample Loading: Use the dry loading method described in Issue 3 for optimal results.[9]

  • Elution: Carefully add the eluent to the column. Apply pressure (air or nitrogen) to achieve a steady flow rate. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[2]

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the product is highly soluble when hot but sparingly soluble when cold. The impurities should ideally remain soluble at all temperatures.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Table 1: Summary of Purification Parameters
ParameterFlash ChromatographyRecrystallization
Stationary Phase Silica Gel 60 (230-400 mesh)N/A
Typical Mobile Phase Hexanes/Ethyl Acetate GradientIsopropanol, Ethanol/Water, Toluene
Typical Purity >98%>99% (if successful)
Typical Recovery 80-90%60-80%
Best For Primary purification from crude mixture, separating compounds of different polarities.[2]Achieving high purity of a crystalline solid, removing minor impurities.[2]
Key Challenge Co-elution of similarly polar byproducts.Finding a suitable solvent; product oiling out.

Part 4: Purification Workflow Visualization

The following diagram illustrates a logical workflow for the purification of this compound after a Sonogashira reaction.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up & Filtration (Celite) start->workup concentrate Concentrate Crude Product workup->concentrate tlc TLC Analysis concentrate->tlc decision Separation Visible? tlc->decision column Flash Column Chromatography decision->column Yes troubleshoot Troubleshoot Column: - Change Eluent - Change Stationary Phase decision->troubleshoot No purity_check1 Purity Check (NMR, LC-MS) column->purity_check1 recrystallize Recrystallization purity_check2 Purity Check (NMR, LC-MS) recrystallize->purity_check2 decision2 Purity >99%? purity_check1->decision2 end Pure Product purity_check2->end decision2->recrystallize No decision2->end Yes troubleshoot->column

Caption: Decision workflow for purification of this compound.

Part 5: References

  • Chinchilla, R., & Nájera, C. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Seiler, P., & Dunitz, J. D. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1905-1909. Retrieved from [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • Reddit. (2024). Need to purify old phenylacetylene. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Run a Flash Column. Retrieved from [Link]

  • Reddit. (2019). Column chromatography - which eluent system? Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Mondal, A. (2021). Exploring Molecular Chirality Transfer. University of Groningen. Retrieved from [Link]

Sources

Technical Support Center: Trifluoromethylation & Reactivity Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Managing the Reactivity of the Trifluoromethyl (


) Group
Ticket ID:  CF3-SYNTH-GUIDE-v4.2
Welcome to the Fluorine Chemistry Support Hub

You are likely here because the trifluoromethyl group—usually prized for its metabolic stability and lipophilicity—is behaving unexpectedly in your synthesis. It is either vanishing (defluorination), refusing to react (deactivation), or the reagents used to install it are stalling.

This guide treats the


 group not just as a static substituent, but as a reactive entity with specific electronic and steric demands. Below are the three most common "tickets" we receive, resolved with mechanistic insights and troubleshooting protocols.
Module 1: The Vanishing Act (Unwanted Defluorination)

User Issue: "I subjected my para-trifluoromethyl phenol to basic conditions, and the


 group converted into a carboxylic acid. I thought C-F bonds were inert?"

The Diagnosis: You have triggered the Quinone Methide Elimination Pathway . While the


 bond is strong (~110 kcal/mol), it is vulnerable when an electron-donating group (EDG) like 

or

is present in the ortho or para position.

The Mechanism: Under basic conditions, the phenol is deprotonated. The resulting phenoxide pushes electron density into the ring, triggering the expulsion of a fluoride ion to form a highly reactive difluoro-quinone methide . This intermediate is rapidly attacked by water (or hydroxide), eventually hydrolyzing fully to the benzoic acid.

Visualizing the "Suicide" Mechanism

Defluorination cluster_0 Condition: Basic (pH > 9) Start p-CF3 Phenol Inter1 Phenoxide Anion Start->Inter1 Deprotonation Base Base (OH-) Base->Inter1 QM Difluoro-Quinone Methide (Reactive) Inter1->QM E1cb-like Elimination (-F-) Hydrolysis Hydration Steps (-2 HF) QM->Hydrolysis + H2O End Hydroxybenzoic Acid (Dead Product) Hydrolysis->End Irreversible

Caption: The hydrolytic instability of para-trifluoromethyl phenols under basic conditions via the quinone methide intermediate.

Troubleshooting Protocol:

ParameterRecommendationRationale
pH Control Keep pH < 8 Prevents the formation of the phenoxide anion, shutting down the electron push required for fluoride elimination [1].
Protecting Groups Acetylate or Alkylate Masking the phenol as an acetate or ether prevents the resonance donation. Anisoles are significantly more stable than phenols.
Lewis Acids Avoid AlCl3 / BBr3 Strong Lewis acids can coordinate to fluorine, weakening the C-F bond and promoting ionization to a benzylic carbocation, leading to solvolysis [2].
Module 2: The Reluctant Nucleophile (Electronic Deactivation)

User Issue: "I am trying to perform a Buchwald-Hartwig coupling on a trifluoromethyl-aniline, but the reaction yield is <10%."

The Diagnosis: The


 group is a powerful Electron Withdrawing Group (EWG) with a Hammett constant (

) of 0.54. It dramatically reduces the nucleophilicity of the aniline nitrogen, making oxidative addition to the metal center difficult or rendering the amine too weak to displace the halide.

The Solution: Ligand & Base Engineering You cannot change the electronics of the substrate, so you must hyper-activate the catalyst.

Q: Which ligand system should I use? A: Switch to biaryl monophosphine ligands (e.g., BrettPhos or RuPhos). These are electron-rich and bulky.

  • Why? The electron-rich nature facilitates oxidative addition, while the bulk promotes reductive elimination, which is often the rate-limiting step for electron-poor substrates.

Q: What about the base? A: Use a stronger base like LiHMDS or NaOtBu rather than carbonates. The


-aniline is less acidic than a regular aniline? No, it's more acidic (pKa ~ 2.6 units lower than aniline), meaning it deprotonates easier, but the resulting amide is less nucleophilic. Stronger bases ensure complete deprotonation to the amido species which binds Pd more effectively.
Module 3: The Reagent Graveyard (Installation Issues)

User Issue: "My Ruppert-Prakash reaction (TMS-CF3) stalled. I added TBAF as the initiator, but I only got starting material and gas evolution."

The Diagnosis: You have fallen into the Protonation Pitfall .


 requires a catalytic amount of fluoride to generate the reactive 

species. If your fluoride source (TBAF) is wet—and TBAF is notoriously hygroscopic—the generated

immediately rips a proton from water to form fluoroform (

, gas), killing the nucleophile before it attacks your electrophile.
Visualizing the Autocatalytic Cycle

RuppertPrakash TMSCF3 TMS-CF3 (Reagent) CF3_Anion [CF3]- TMSCF3->CF3_Anion Initiation Product Silyl Ether Product TMSCF3->Product Propagation Init F- Initiator (Dry!) Init->CF3_Anion Alkoxide Alkoxide Intermediate CF3_Anion->Alkoxide Attack Carbonyl Carbonyl Substrate (Ketone/Aldehyde) Carbonyl->Alkoxide Alkoxide->Product Silyl Transfer Product->CF3_Anion Regenerates [CF3]-

Caption: The autocatalytic cycle of TMS-CF3. Note that the alkoxide intermediate regenerates the active CF3 anion.

Corrective Protocol:

  • Dry Your Initiator: Do not use "off-the-shelf" TBAF.

    • Alternative: Use CsF (Cesium Fluoride) dried under vacuum at 150°C. It is a heterogeneous initiator and easier to keep dry.

    • Alternative: Use KOtBu (Potassium tert-butoxide) in DMF. It cleaves the Si-CF3 bond to initiate the cycle without adding hygroscopic salts [3].

  • Solvent Choice: Use THF or DME. Avoid chlorinated solvents if using basic initiators to prevent carbene formation side-reactions.

  • Stoichiometry: Use 1.2 - 1.5 equivalents of

    
    . The reaction is autocatalytic; once it starts, the product alkoxide acts as the initiator for the next turnover.
    
Quick Reference: Reagent Selection Guide
ReagentBest For...[1]Critical Handling Note
Ruppert-Prakash (

)
Nucleophilic attack on Ketones, Aldehydes, Imines.Moisture Intolerant. Requires dry initiator.
Togni Reagent I Electrophilic trifluoromethylation of thiols, phosphines.Poor solubility in non-polar solvents.
Togni Reagent II Electrophilic trifluoromethylation of alkenes, arenes (Cu-cat).Better Solubility than Reagent I in chloroform/DCM.
Langlois Reagent (

)
Radical trifluoromethylation of heterocycles.Requires oxidative conditions (TBHP) to generate the radical.
References
  • Hydrolysis of Trifluoromethylphenols

    • Source: Environmental Science: Processes & Impacts, 2024.
    • Title: Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.[2][3]

    • URL:[Link]

  • Lewis Acid Instability

    • Source: Journal of Organic Chemistry, 2011.[1][4]

    • Title: Protolytic defluorination of trifluoromethyl-substituted arenes.
    • URL:[Link]

  • Ruppert-Prakash Mechanism: Source: Sigma-Aldrich / Merck Technical Library. Title: Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) User Guide.
  • Togni Reagent Activation

    • Source: Beilstein Journal of Organic Chemistry, 2013.
    • Title: Copper-catalyzed trifluoromethylation of alkenes with an electrophilic trifluoromethylating reagent.[4][5][6]

    • URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-ethynyl-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Process Chemistry & Scale-Up Troubleshooting ID: TSC-2024-METB-001

Executive Summary & Process Logic

Welcome to the technical support hub for the synthesis of Methyl 4-ethynyl-3-(trifluoromethyl)benzoate . This intermediate is a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Ponatinib analogs).

Scaling this reaction from gram to kilogram quantities introduces thermodynamic and kinetic challenges that are often invisible on the bench. The presence of the ortho-trifluoromethyl (


) group  creates a unique electronic and steric environment:
  • Electronic Activation: The strong electron-withdrawing nature of the

    
     group activates the C-Br bond for oxidative addition, generally accelerating the catalytic cycle compared to non-substituted aryl bromides.
    
  • Steric Hindrance: The bulky

    
     group ortho to the halogen can impede the transmetallation step, requiring optimized ligand selection.
    
  • Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under the basic conditions required for the Sonogashira coupling and subsequent desilylation.

The Self-Validating Workflow

To ensure reproducibility, we utilize a Two-Stage One-Pot (TSOP) strategy where possible, or a discrete isolation strategy for higher purity requirements. This guide focuses on the Discrete Isolation Strategy as it offers the highest robustness for GMP scale-up.

Visual Workflow (Process Map)

The following diagram illustrates the critical path and decision nodes for the synthesis.

G cluster_impurities Critical Impurity Control node_start Start: Methyl 4-bromo-3- (trifluoromethyl)benzoate node_coupling Step 1: Sonogashira Coupling (TMS-Acetylene, Pd cat, CuI) node_start->node_coupling node_check1 IPC: Conversion > 98%? node_coupling->node_check1 node_check1->node_coupling No (Add Catalyst/Time) node_workup1 Workup: Remove Copper/Salts (NH4Cl/NH4OH wash) node_check1->node_workup1 Yes node_deprotect Step 2: Desilylation (K2CO3, MeOH, < 20°C) node_workup1->node_deprotect node_check2 IPC: TMS Removal Complete? node_deprotect->node_check2 node_check2->node_deprotect No (Check pH) node_scavenge Purification: Pd Scavenging (Thiol-Silica / Charcoal) node_check2->node_scavenge Yes node_final Final Product: Methyl 4-ethynyl-3- (trifluoromethyl)benzoate node_scavenge->node_final node_glaser Glaser Dimer (Homocoupling) node_hydrolysis Acid/Ester Hydrolysis

Caption: Figure 1. Process flow for the synthesis of this compound, highlighting In-Process Control (IPC) points.

Detailed Protocol & Critical Process Parameters (CPPs)

Step 1: Sonogashira Coupling

Reaction: Aryl Bromide + TMS-Acetylene


 TMS-Intermediate[1]
ParameterSpecificationTechnical Rationale
Catalyst System

(1-3 mol%) + CuI (2-5 mol%)

is robust and air-stable. The

group activates the bromide, so exotic ligands (e.g., Buchwald) are rarely needed unless catalyst loading must be <0.5 mol%.
Base/Solvent

(3-5 eq) in THF or MeCN
Triethylamine acts as both base and solvent/co-solvent. THF is preferred for solubility; MeCN can accelerate reaction but may complicate workup.
Temperature

Critical: Do not overheat. Higher temps increase Glaser homocoupling (dimerization of alkyne).
Atmosphere Strict

or Argon sparging

promotes Copper-mediated homocoupling. Sparging solvents for 30 mins pre-reaction is mandatory.
Step 2: Desilylation (TMS Removal)

Reaction: TMS-Intermediate


 Terminal Alkyne
ParameterSpecificationTechnical Rationale
Reagent

(0.5 - 1.0 eq)
Mild base prevents hydrolysis of the methyl ester. Avoid NaOH or LiOH.
Solvent Methanol (MeOH) or MeOH/THFProtic solvent is required for the desilylation mechanism.
Temperature

Exotherm Warning: The cleavage of C-Si is exothermic. Low temp prevents polymerization of the resulting terminal alkyne.

Troubleshooting & FAQs

Module A: Reaction Stalling & Kinetics

Q1: The coupling reaction stalls at 70-80% conversion. Adding more TMS-acetylene doesn't help. What is happening?

  • Diagnosis: This is likely Catalyst Poisoning or Oxidative Arrest . The

    
     species is sensitive. If your reaction vessel wasn't strictly deoxygenated, the catalyst has likely precipitated as inactive Pd-black.
    
  • Solution:

    • Immediate Fix: Degas the mixture again. Add a fresh "spike" of catalyst (0.5 mol%) and ligand (

      
      ).
      
    • Prevention: Ensure "Sparging" (bubbling gas through the liquid), not just "Purging" (blowing gas over the liquid), was performed.

    • Alternative: If the

      
       steric bulk is significant, switch to 
      
      
      
      , which has a wider bite angle and is often more active for sterically demanding substrates [1].

Q2: I see a significant amount of "dimer" impurity (Glaser product) by HPLC. How do I remove it?

  • Context: The dimer is formed by the coupling of two TMS-acetylene units (or deprotected alkyne units) catalyzed by Cu and

    
    .
    
  • Separation Strategy: The dimer is highly lipophilic.

    • Crystallization: If the product is solid, recrystallize from Heptane/EtOAc (9:1). The dimer usually stays in the mother liquor.

    • Prevention (Best Cure): Add the TMS-acetylene dropwise rather than in one portion. This keeps the concentration of free alkyne low relative to the aryl bromide, favoring the cross-coupling over the homocoupling [2].

Module B: Impurity Profile & Purification

Q3: The final product has a yellow/brown tint, and Pd levels are >500 ppm. Standard charcoal didn't work.

  • Explanation: Palladium-alkyne complexes are notoriously sticky. Standard activated carbon is often insufficient.

  • Protocol:

    • Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or equivalent). The sulfur binds Pd with high affinity.

    • Slurry the crude mixture in THF/Ethyl Acetate with the scavenger (10 wt% relative to product) at

      
       for 4 hours.
      
    • Filter through a Celite pad.[2]

    • Reference Benchmark: This method typically reduces Pd from ~1000 ppm to <20 ppm [3].

Q4: During desilylation, I am observing the formation of the carboxylic acid (hydrolysis of the ester).

  • Cause: The base (

    
    ) is too strong, or water is present in the Methanol, or the temperature is too high. The electron-withdrawing 
    
    
    
    makes the ester carbonyl more electrophilic and prone to attack.
  • Fix:

    • Ensure Methanol is anhydrous.

    • Lower temperature to

      
      .
      
    • Switch to a catalytic amount of Cesium Carbonate (

      
      )  or use a buffered system if the problem persists.
      
Module C: Safety & Stability

Q5: Is the terminal alkyne stable for long-term storage?

  • Risk: Terminal alkynes with electron-withdrawing groups (

    
    -phenyl) can be unstable and prone to polymerization or explosive decomposition if distilled or heated dry.
    
  • Guideline:

    • Do NOT distill the final product to dryness at high temperatures (>

      
      ).
      
    • Store as a solid at

      
       under Argon.
      
    • Stabilizer: For bulk storage, adding a trace radical inhibitor (e.g., BHT, 100 ppm) is standard industry practice for terminal alkynes.

References

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction."[3] Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for scale-up principles).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a specific Process Safety Assessment (DSC/ARC) to evaluate thermal hazards of the specific batch size.

Sources

Technical Support Center: Degradation Pathways of Methyl 4-ethynyl-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 4-ethynyl-3-(trifluoromethyl)benzoate. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for your experimental work involving the stability and degradation of this compound. As your virtual Senior Application Scientist, I have structured this guide to move beyond simple protocols and delve into the chemical principles governing the degradation of this molecule, empowering you to anticipate and resolve challenges in your research.

Understanding the Molecule: A Chemist's Perspective

This compound is a multi-functionalized aromatic compound. To predict its degradation pathways, we must consider the chemical properties of its three key functional groups: the methyl ester, the trifluoromethyl group, and the ethynyl group, all attached to a benzene ring.

  • Methyl Benzoate Core: The ester functional group is a primary site for hydrolytic degradation, which can be catalyzed by both acid and base. This is often the most significant liability in aqueous environments.[1][2]

  • Trifluoromethyl (CF3) Group: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly stable and generally resistant to metabolic degradation.[2][3] Its potent electron-withdrawing nature, however, deactivates the aromatic ring, influencing its susceptibility to electrophilic attack and potentially directing metabolic or degradative processes.[4]

  • Ethynyl (Alkyne) Group: The carbon-carbon triple bond is a region of high electron density, making it susceptible to oxidation and addition reactions. Its stability can be influenced by the electronic nature of the aromatic ring to which it is attached.[5][6]

The interplay of these groups dictates the molecule's overall stability profile. The electron-withdrawing CF3 group will make the ester carbonyl carbon more electrophilic and thus potentially more susceptible to nucleophilic attack (hydrolysis). It will also influence the reactivity of the ethynyl group and the aromatic ring itself.

Troubleshooting Guide: A Problem-and-Solution Approach

This section is formatted to address specific issues you may encounter during your experiments.

Problem 1: Rapid loss of parent compound in aqueous solution, even at neutral pH.

Question: I'm observing a much faster than expected degradation of this compound in my aqueous formulation, even when buffered to a neutral pH. What could be the cause?

Answer:

While neutral pH is generally considered mild, several factors could be accelerating the degradation of your compound. The primary suspect is ester hydrolysis .

Underlying Chemistry: The hydrolysis of a methyl ester yields a carboxylic acid and methanol.[1][7] The rate of this reaction is significantly influenced by pH, but it can still proceed at a noticeable rate at neutral pH, especially with elevated temperatures or the presence of certain buffer species that can act as catalysts. The strong electron-withdrawing effect of the trifluoromethyl group ortho to the ester makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by water.

Troubleshooting Steps:

  • Confirm Hydrolysis: The primary degradation product you should look for is 4-ethynyl-3-(trifluoromethyl)benzoic acid . Your analytical method (e.g., LC-MS) should be able to separate and identify this more polar degradant. You would expect to see a decrease in the peak area of the parent compound and a corresponding increase in the peak area of the carboxylic acid degradant over time.

  • Temperature Control: Ensure your experiments are conducted at a controlled and documented temperature. Ester hydrolysis rates are highly temperature-dependent.

  • Buffer Effects: Certain buffer salts (e.g., phosphate, citrate) can act as general acid or base catalysts for hydrolysis. If you are using a buffer, consider running a control experiment in unbuffered purified water (at a similar initial pH) to assess the buffer's contribution to the degradation rate.

  • pH Shift: Monitor the pH of your solution over the course of the experiment. The formation of the acidic degradation product, 4-ethynyl-3-(trifluoromethyl)benzoic acid, will lower the pH of an unbuffered or weakly buffered solution, which can in turn alter the degradation kinetics.

Problem 2: Appearance of multiple unexpected peaks in my chromatogram after forced degradation under oxidative conditions.

Question: I subjected my sample to oxidative stress using hydrogen peroxide, and now I see several new peaks in my HPLC chromatogram that I can't identify. What are the likely degradation pathways?

Answer:

Oxidative conditions can lead to a complex mixture of degradation products, primarily targeting the ethynyl group and the aromatic ring.

Underlying Chemistry:

  • Oxidation of the Ethynyl Group: The electron-rich triple bond is a likely target for oxidation. This can lead to a variety of products, including the corresponding diketone, or cleavage of the triple bond to form a carboxylic acid. Oxidation of phenylacetylene derivatives can lead to the formation of phenylacetic acid and benzaldehyde.[8]

  • Aromatic Ring Oxidation: While the trifluoromethyl group is deactivating, strong oxidative conditions can still lead to hydroxylation of the benzene ring. The positions of hydroxylation will be influenced by the directing effects of the existing substituents.

  • Benzylic Oxidation (if applicable): While your molecule does not have a benzylic carbon, this is a common pathway for related molecules and should be considered if you are working with derivatives that do.

Troubleshooting Steps & Potential Degradants to Investigate:

  • Mass Spectrometry is Key: LC-MS/MS is an invaluable tool for characterizing these unknown peaks. Look for mass shifts corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.).

  • Plausible Structures to Consider:

    • Oxidation of the ethynyl group: Look for masses corresponding to the formation of a phenylglyoxal derivative or the cleavage product, 3-(trifluoromethyl)benzoic acid.

    • Hydroxylation of the aromatic ring: Look for the addition of an -OH group to the parent molecule.

  • Use of Antioxidants: As a control experiment, spike a sample with an antioxidant before subjecting it to oxidative stress. A significant reduction in the formation of the unknown peaks would confirm they are products of oxidation.

Problem 3: Poor peak shape and inconsistent retention times during HPLC analysis.

Question: I'm having trouble getting sharp, reproducible peaks for this compound and its potential degradation products. My peaks are tailing. What can I do?

Answer:

Poor peak shape, particularly tailing, for fluorinated compounds can often be traced to interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Column Choice: Standard C18 columns can sometimes exhibit secondary interactions with fluorinated compounds. Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) phase, which can offer alternative selectivity and improved peak shape for halogenated analytes.[9]

  • Mobile Phase pH: The pH of your mobile phase is critical. For the primary degradant, 4-ethynyl-3-(trifluoromethyl)benzoic acid, you will need to ensure the mobile phase pH is well below its pKa (likely around 3-4) to ensure it is in its neutral form and well-retained in reversed-phase chromatography. A low pH mobile phase (e.g., using 0.1% formic acid) is a good starting point.

  • Chelation Effects: Some highly polar or acidic compounds can interact with trace metals in the HPLC column and hardware, leading to peak tailing. If you suspect this is an issue, consider using a metal-free or PEEK-lined column.[10]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with your mobile phase. Injecting a sample in a much stronger solvent than the initial mobile phase composition can lead to peak distortion.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemistry of its functional groups, the following are the most probable degradation pathways under typical forced degradation conditions (as per ICH guidelines[6][11][12]):

Stress ConditionPrimary Functional Group AffectedLikely Primary Degradation Product(s)
Acidic Hydrolysis Methyl Ester4-ethynyl-3-(trifluoromethyl)benzoic acid and Methanol
Basic Hydrolysis Methyl EsterSodium 4-ethynyl-3-(trifluoromethyl)benzoate and Methanol
Oxidation (e.g., H2O2) Ethynyl Group, Aromatic RingPhenylglyoxal derivatives, cleavage to 3-(trifluoromethyl)benzoic acid, hydroxylated parent compound
Photolysis (UV/Vis light) Ethynyl Group, Aromatic RingPotential for isomerization, dimerization, or photo-oxidation. The specific products are highly dependent on the wavelength and solvent.[8][10]
Thermal Degradation Methyl Ester, Ethynyl GroupLikely ester hydrolysis at elevated temperatures in the presence of moisture. At very high temperatures, decarboxylation of the hydrolysis product or polymerization of the ethynyl moiety could occur.[13][14][15]

Q2: How stable is the trifluoromethyl (CF3) group? Can it degrade?

A2: The CF3 group is generally considered to be one of the most stable functional groups in drug molecules due to the high strength of the carbon-fluorine bond.[3] It is highly resistant to metabolic and most chemical degradation pathways. However, under extreme conditions, such as high temperatures in the presence of strong base, defluorination can occur. In environmental degradation pathways, trifluoromethylated aromatics can ultimately lead to the formation of trifluoroacetic acid (TFA). For the purposes of pharmaceutical stability testing, direct degradation of the CF3 group is unlikely to be a primary degradation pathway under typical forced degradation conditions.

Q3: What are the potential metabolic pathways for this compound in vivo?

A3: In vivo, the metabolism of this compound would likely involve several pathways:

  • Ester Hydrolysis: This is a very common metabolic reaction catalyzed by esterase enzymes in the plasma and liver, leading to the formation of 4-ethynyl-3-(trifluoromethyl)benzoic acid.[7]

  • Oxidation: Cytochrome P450 (CYP) enzymes could potentially oxidize the molecule. Possible sites of oxidation include:

    • Aromatic Hydroxylation: Although the ring is deactivated by the CF3 group, enzymatic hydroxylation at one of the available positions on the aromatic ring is possible.

    • Oxidation of the Ethynyl Group: The triple bond could be a site for CYP-mediated oxidation.

  • Conjugation: The carboxylic acid metabolite formed from hydrolysis could undergo Phase II metabolism, such as glucuronidation, to facilitate excretion.

Q4: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A4: A stability-indicating method must be able to separate the parent compound from all its potential degradation products and from any impurities. For this specific molecule, key considerations include:

  • Resolution of the Carboxylic Acid Degradant: The primary hydrolysis product, 4-ethynyl-3-(trifluoromethyl)benzoic acid, will be more polar than the parent ester. Your gradient method should have sufficient resolving power to separate these two compounds baseline.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that no degradation products are co-eluting with the parent peak.

  • Mass Spectrometry Compatibility: Using a volatile mobile phase (e.g., with formic acid or ammonium formate) will allow for LC-MS analysis to identify unknown degradation products.

  • Forced Degradation Samples: The method must be validated using samples that have been subjected to forced degradation to demonstrate its ability to separate the degradants that are actually formed.

Visualizing the Pathways and Workflows

To aid in your understanding, the following diagrams illustrate the predicted primary degradation pathway and a general workflow for identifying unknown degradants.

Predicted Primary Degradation Pathway parent This compound hydrolysis_product 4-ethynyl-3-(trifluoromethyl)benzoic Acid + Methanol parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product_1 Oxidized Ethynyl Moiety (e.g., Phenylglyoxal derivative) parent->oxidation_product_1 Oxidation oxidation_product_2 Ring Hydroxylation Product parent->oxidation_product_2 Oxidation

Caption: Predicted primary degradation pathways for this compound.

Workflow for Unknown Degradant Identification start Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) hplc Stability-Indicating HPLC-PDA Analysis start->hplc detect Detect Unknown Peaks hplc->detect lcms LC-MS/MS Analysis of Unknowns detect->lcms propose Propose Structures Based on Mass Shift and Fragmentation lcms->propose isolate Isolate Degradant (if necessary) propose->isolate nmr NMR for Structure Confirmation isolate->nmr

Sources

Validation & Comparative

"spectroscopic comparison of trifluoromethylated vs. non-fluorinated analogues"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of Trifluoromethylated vs. Non-Fluorinated Analogues Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The "Fluorine Effect" in Spectroscopy

In modern drug discovery, the trifluoromethyl group (-CF


) is a privileged motif, often acting as a bioisostere for methyl (-CH

), isopropyl, or chloro substituents. However, its introduction drastically alters the spectroscopic and physicochemical profile of a molecule due to the high electronegativity (

) and low polarizability of fluorine.

This guide provides a technical comparison of the spectroscopic signatures (NMR, IR) and physicochemical proxies (pKa, LogP) of trifluoromethylated compounds versus their non-fluorinated analogues (specifically methyl-substituted and unsubstituted counterparts).

Electronic & Steric Context

To interpret spectroscopic data correctly, one must understand the underlying electronic perturbations. The -CF


 group is a strong electron-withdrawing group (EWG) by induction (-I) but has a specific steric footprint.
  • Electronic: The -CF

    
     group exerts a powerful inductive withdrawal, deshielding adjacent nuclei in NMR and increasing the acidity of neighboring protons.
    
  • Steric: The Van der Waals volume of -CF

    
     (
    
    
    
    42.6 Å
    
    
    ) is significantly larger than -CH
    
    
    (
    
    
    23 Å
    
    
    ) and closer to an isopropyl group or a chloro substituent.
Visualization: Electronic Inductive Effects

The following diagram illustrates the electron density pull in a generic aromatic system, contrasting -CF


 with -CH

.

ElectronicEffects cluster_0 Methyl Analogue (Electron Donor) cluster_1 Trifluoromethyl Analogue (Electron Withdrawing) CH3 Methyl Group (-CH3) (+I Effect) Ring_CH3 Aromatic Ring (Electron Rich) CH3->Ring_CH3 Donates e- density Comparison Spectroscopic Consequence: Deshielding of ipso/ortho carbons Lower pKa of proximal protons Ring_CH3->Comparison CF3 Trifluoromethyl (-CF3) (-I Effect) Ring_CF3 Aromatic Ring (Electron Deficient) Ring_CF3->CF3 Withdraws e- density Ring_CF3->Comparison

Figure 1: Comparative electronic inductive effects. Green arrows indicate electron donation; Red arrows indicate electron withdrawal.

NMR Spectroscopy Comparison

The most distinct spectroscopic differences arise in Nuclear Magnetic Resonance (NMR). The presence of


F (

, 100% abundance) introduces heteronuclear spin-spin coupling (

,

) that is absent in methyl analogues.
Comparative Chemical Shifts & Coupling Constants

The table below summarizes the diagnostic signals for a para-substituted benzene system (


-X-C

H

-Y).
FeatureMethyl Analogue (-CH

)
Trifluoromethyl Analogue (-CF

)
Causality / Notes

H NMR Shift (Ar-H)
Ortho protons shielded (

7.0 - 7.2 ppm)
Ortho protons deshielded (

7.5 - 7.7 ppm)
Inductive withdrawal (-I) by CF

reduces electron density around ring protons.

C NMR (Ipso Carbon)
Singlet,

130-140 ppm
Quartet ,

125-135 ppm (

Hz)
The carbon directly attached to CF

splits into a quartet due to coupling with 3 equivalent F atoms.

C NMR (CF

Carbon)
N/AQuartet ,

120-125 ppm (

Hz)
Diagnostic giant coupling constant (

) is the fingerprint of the CF

carbon itself.

F NMR Shift
SilentSinglet,

-60 to -65 ppm (Ar-CF

)
Standard range relative to CFCl

(0 ppm). Aliphatic CF

appears around -70 to -80 ppm.
Coupling Pattern H-H coupling only (

Hz)
H-H + Long range H-F (

Hz)
Ar-H ortho to CF

may appear broadened or finely split due to through-space/bond coupling.
The F Advantage

Unlike


H NMR, which suffers from spectral crowding in complex biological matrices, 

F NMR offers a "clean" background.
  • Sensitivity: 83% of

    
    H sensitivity.[1]
    
  • Range: Large chemical shift dispersion (

    
    300 ppm range) prevents overlap.
    
  • Quantification:

    
    F qNMR is highly precise for purity determination without requiring a specific reference standard for every analyte (using an internal standard like 3,5-Bis(trifluoromethyl)benzoic acid).
    

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides complementary structural evidence.[2] The C-F bond is the strongest single bond in organic chemistry, leading to high-energy vibrational modes.

  • C-F Stretching: The C-F stretch is intense and broad, typically appearing in the 1000–1400 cm

    
      region.
    
    • Asymmetric Stretch:

      
      1100–1200 cm
      
      
      
      (Very Strong).
    • Symmetric Stretch:

      
      730–780 cm
      
      
      
      (often visible in Raman).
  • C-H vs C-F:

    • Methyl (-CH

      
      ):  Distinct C-H stretching just below 3000 cm
      
      
      
      (2850–2960 cm
      
      
      ) and bending modes at
      
      
      1375 cm
      
      
      and
      
      
      1450 cm
      
      
      .[3]
    • Trifluoromethyl (-CF

      
      ):  Lacks these C-H modes. The "fingerprint" region becomes dominated by the C-F bands, often obscuring other skeletal vibrations.
      

Physicochemical Implications (pKa & LogP)

Spectroscopic shifts correlate directly with physicochemical properties that drive drug efficacy (potency, permeability, metabolic stability).

Acidity (pKa) Modulation

The electron-withdrawing nature of CF


 stabilizes conjugate bases, significantly increasing the acidity (lowering pKa) of nearby functional groups compared to CH

.

Table: Effect on Aniline Basicity (Conjugate Acid pKa)

CompoundSubstituentpKa (Conj. Acid)Effect

-Toluidine
-CH

5.08Electron Donating (+I)

Increases Basicity
Aniline -H4.60Baseline

-CF

-Aniline
-CF

2.40Electron Withdrawing (-I)

Decreases Basicity

Note: A lower pKa for the conjugate acid means the amine is a weaker base.

Lipophilicity (LogP)
  • Methyl (-CH

    
    ):  Increases LogP by 
    
    
    
    0.5 units (lipophilic).
  • Trifluoromethyl (-CF

    
    ):  Increases LogP by 
    
    
    
    0.7–1.2 units (highly lipophilic).
  • Bioisosterism: While CF

    
     is larger, its high lipophilicity improves membrane permeability, often making it superior for CNS-active drugs (e.g., Fluoxetine).
    

Experimental Protocols

Protocol 1: Determination of pKa via NMR Titration

This method is superior to potentiometric titration for sparingly soluble compounds or those with extreme pKa values.

Reagents:

  • Analyte (CF

    
     and CH
    
    
    
    analogues).
  • Deuterated buffers (D

    
    O/CD
    
    
    
    OD mix) ranging from pH 1 to 12.
  • Internal Standard: TSP (Trimethylsilylpropanoic acid) for referencing.

Workflow:

  • Preparation: Prepare 10 NMR tubes with buffered solutions at 1 pH unit intervals.

  • Acquisition:

    • For -CH

      
       analogue: Monitor 
      
      
      
      H chemical shift of the methyl group or aromatic protons.
    • For -CF

      
       analogue: Monitor 
      
      
      
      F chemical shift (highly sensitive to protonation state).
  • Plotting: Plot chemical shift (

    
    ) vs. pH. The inflection point of the sigmoidal curve is the pKa.
    

NMRTitration Start Start: pKa Determination Prep Prepare 10-12 NMR Samples (Buffered pH 1-12) Start->Prep Acquire Acquire Spectra (1H for CH3, 19F for CF3) Prep->Acquire Extract Extract Chemical Shifts (δ) of Reporter Nucleus Acquire->Extract Plot Plot δ vs. pH (Sigmoidal Curve) Extract->Plot Calc Calculate pKa (Inflection Point) Plot->Calc

Figure 2: Workflow for NMR-based pKa determination.

Protocol 2: F qNMR for Purity Assessment

Principle: Utilizing the wide chemical shift range and lack of background signals to quantify CF


-containing compounds.
  • Standard Selection: Use 3,5-Bis(trifluoromethyl)benzoic acid (

    
     -61.3 ppm) as the Internal Standard (IS). It has high purity and a distinct shift.
    
  • Sample Prep: Weigh

    
    10 mg of analyte and 
    
    
    
    10 mg of IS into a vial. Dissolve in DMSO-
    
    
    .
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      (typically 30s for
      
      
      F to ensure full relaxation).
    • Spectral Width: Sufficient to cover -50 to -200 ppm.

    • Offset (O1): Centered between analyte and IS peaks.

  • Processing: Phase and baseline correct. Integrate the IS peak (set to defined value) and analyte peak. Calculate purity based on molar ratios.

References

  • Vertex AI Search Results. (2025). NMR chemical shift comparison of trifluoromethyl tags. Retrieved from

  • Sigma-Aldrich. (n.d.). Certified Reference Materials for 19F NMR. Retrieved from

  • PubChem. (2025).[4] 4-(Trifluoromethyl)aniline Compound Summary. Retrieved from

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. Retrieved from

  • Specac. (n.d.). Interpreting Infrared Spectra: Functional Groups. Retrieved from

Sources

Comparative Analysis of Methyl 4-ethynyl-3-(trifluoromethyl)benzoate Derivatives in Androgen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

In the landscape of prostate cancer therapeutics, the androgen receptor (AR) remains a pivotal target. Nonsteroidal antiandrogens (NSAAs) have emerged as a cornerstone of treatment, offering a more targeted approach with fewer off-target hormonal effects compared to their steroidal counterparts.[1][2] This guide provides a comparative analysis of a specific class of emerging NSAAs: Methyl 4-ethynyl-3-(trifluoromethyl)benzoate derivatives. While direct, comprehensive structure-activity relationship (SAR) studies on this specific scaffold are not extensively available in the public domain, we can infer and project their potential by examining the well-established SAR of structurally related, clinically relevant nonsteroidal antiandrogens.

The core structure, this compound, possesses several key pharmacophoric features that are hallmarks of potent AR antagonists. The trifluoromethylphenyl group is a well-established motif in many NSAAs, including bicalutamide and enzalutamide, and is crucial for high-affinity binding to the AR ligand-binding pocket.[3][4] The ethynyl group offers a rigid linker, which can be strategically utilized to orient other functional groups within the binding pocket to optimize antagonist activity.

The Rationale for Targeting the Androgen Receptor

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and regulates the expression of genes involved in prostate cell growth and survival.[5] In prostate cancer, aberrant AR signaling is a key driver of disease progression.[6][7] Therefore, blocking this signaling pathway with AR antagonists is a primary therapeutic strategy.

Structural Comparisons and Inferred SAR

To understand the potential of this compound derivatives, we will compare their core structure to established first and second-generation NSAAs.

Key Structural Motifs and Their Importance:

  • Aromatic Ring with Electron-Withdrawing Groups: The 3-(trifluoromethyl)benzoate moiety serves as a crucial recognition element for the AR. The trifluoromethyl group is a strong electron-withdrawing group that is known to enhance binding affinity.[8]

  • The Ethynyl Linker: The rigid ethynyl linker can be contrasted with the more flexible linkers found in drugs like bicalutamide. This rigidity can be advantageous in precisely positioning other parts of the molecule to disrupt the conformational changes required for receptor activation.

  • The "B-ring" Moiety: In the context of this guide, modifications to the ethynyl group (e.g., by adding different aryl or alkyl substituents) would constitute the "B-ring" of the pharmacophore. The nature of this group is critical for determining the overall activity and can influence whether the compound acts as a full antagonist or a partial agonist.

Comparative Analysis with Existing Nonsteroidal Antiandrogens
FeatureBicalutamide (1st Gen)Enzalutamide (2nd Gen)This compound Scaffold
Core Structure Propionanilide derivativeThiohydantoin derivativePhenyl ethynyl benzoate derivative
Key A-Ring Feature 3-Trifluoromethyl-4-cyanophenyl4-Cyano-3-trifluoromethylphenyl3-Trifluoromethyl-4-methoxycarbonylphenyl
Linker Flexible thioether and sulfonylRigid thiohydantoin ringRigid ethynyl
Mechanism of Action Competitive AR antagonistCompetitive AR antagonist, prevents nuclear translocation and DNA bindingPredicted competitive AR antagonist

Experimental Protocols for Evaluating AR Antagonism

To ascertain the SAR of a novel series of this compound derivatives, a standard cascade of in vitro assays would be employed.

Androgen Receptor Binding Assay

This assay directly measures the affinity of a compound for the androgen receptor. A typical protocol involves a competitive binding experiment using a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), and a source of AR, often from prostate cancer cell lysates or recombinant protein.

Step-by-Step Protocol:

  • Prepare AR Source: Homogenize LNCaP prostate cancer cells in a suitable buffer to obtain a cytosolic fraction containing the AR.

  • Competition Binding: In a multi-well plate, incubate a fixed concentration of [³H]-DHT and the AR preparation with increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand: Separate the AR-bound [³H]-DHT from the unbound radioligand using a method like dextran-coated charcoal or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-DHT against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

AR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)

This cell-based assay determines the functional consequence of a compound binding to the AR – whether it activates (agonist) or inhibits (antagonist) AR-mediated gene transcription.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., PC-3 or DU-145, which have low endogenous AR expression) and co-transfect them with two plasmids: one expressing the full-length human AR and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).

  • Compound Treatment: Treat the transfected cells with a known AR agonist (e.g., DHT) in the presence of increasing concentrations of the test compound.

  • Cell Lysis and Reporter Gene Assay: After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis: Plot the reporter gene activity against the logarithm of the test compound concentration to determine the IC₅₀ value for antagonism.

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for conducting SAR studies on novel AR antagonists.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization Start Methyl 4-iodo-3-(trifluoromethyl)benzoate Sonogashira Sonogashira Coupling (with various terminal alkynes) Start->Sonogashira Derivatives Library of this compound Derivatives Sonogashira->Derivatives BindingAssay AR Binding Assay (Determine Ki) Derivatives->BindingAssay ReporterAssay AR Reporter Gene Assay (Determine IC50, Agonist/Antagonist) BindingAssay->ReporterAssay CellPro Cell Proliferation Assay (e.g., LNCaP, VCaP) ReporterAssay->CellPro SAR_Analysis Structure-Activity Relationship (SAR) Analysis CellPro->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt InVivo In Vivo Studies (Xenograft models) Lead_Opt->InVivo

Caption: A generalized workflow for the synthesis, screening, and optimization of novel androgen receptor antagonists.

Future Directions and Considerations

The development of novel NSAAs is driven by the need to overcome resistance mechanisms that emerge during therapy, such as AR mutations.[3] The F876L mutation, for example, can convert enzalutamide from an antagonist to an agonist.[1] Therefore, a key aspect of characterizing new derivatives of this compound would be to evaluate their activity against clinically relevant AR mutants.

Furthermore, the pharmacokinetic properties of these novel compounds would need to be thoroughly investigated to ensure they have favorable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical development.

References

  • Bassetto, M., et al. (2016). Rational design and synthesis of novel anti-prostate cancer agents bearing a 3,5-bis-trifluoromethylphenyl moiety. Bioorganic & Medicinal Chemistry Letters, 26(15), 3846-3851. Available from: [Link]

  • Coutinho, I., et al. (2024). A potent new-scaffold androgen receptor antagonist discovered on the basis of a MIEC-SVM model. Journal of Hematology & Oncology, 17(1), 1-16. Available from: [Link]

  • Dalal, K., et al. (2021). Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. Scientific Reports, 11(1), 1-17. Available from: [Link]

  • Gao, W. (2023). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 66(6), 4188-4206. Available from: [Link]

  • Kim, D. H., et al. (2023). Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. Molecules, 28(10), 4101. Available from: [Link]

  • Li, H., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(23), 17316-17336. Available from: [Link]

  • Narayanan, R., et al. (2011). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. ChemMedChem, 6(9), 1596-1609. Available from: [Link]

  • Ning, Y., et al. (2015). Progress in antiandrogen design targeting hormone binding pocket to circumvent mutation based resistance. Frontiers in Pharmacology, 6, 58. Available from: [Link]

  • Sadineni, V., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 92, 107484. Available from: [Link]

  • Singh, S. M., et al. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211-247. Available from: [Link]

  • Sun, C., et al. (2023). Computationally guided discovery of novel non-steroidal AR-GR dual antagonists demonstrating potency against antiandrogen resistance. Acta Pharmaceutica Sinica B, 13(1), 133-146. Available from: [Link]

  • Tucker, H., et al. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of medicinal chemistry, 31(5), 954-959. Available from: [Link]

  • Unciti-Broceta, A., et al. (2021). Development of a Benzothiazole Scaffold-Based Androgen Receptor N-Terminal Inhibitor for Treating Androgen-Responsive Prostate Cancer. ACS chemical biology, 16(11), 2103-2108. Available from: [Link]

  • van de Merbel, N. C. (2020). Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators. European Journal of Medicinal Chemistry, 208, 112791. Available from: [Link]

  • Wikipedia. (2023). Discovery and development of antiandrogens. Available from: [Link]

  • Yamamoto, Y., et al. (2018). Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. Molecules, 23(4), 896. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Trifluoromethylated Building Blocks: A Cost-Benefit Analysis of Methyl 4-ethynyl-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical properties, capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic characteristics to improve target binding affinity.[1][2] This guide provides a comprehensive cost-benefit analysis of a key trifluoromethylated building block: Methyl 4-ethynyl-3-(trifluoromethyl)benzoate .

We will move beyond a simple cataloging of features to provide a field-proven perspective for researchers, scientists, and drug development professionals. This analysis is structured as a comparative study, pitting the title compound against viable alternatives in a common, high-impact synthetic transformation: the Sonogashira cross-coupling reaction. Through this lens, we will dissect not only the financial outlay for reagents but also the often-overlooked process costs and the ultimate value proposition embedded in the final product's performance.

The Strategic Value of the Ethynyl and Trifluoromethyl Moieties

The subject of our analysis, this compound, is a bifunctional building block. Its utility stems from two key features:

  • The Terminal Alkyne (-C≡CH): This functional group is a gateway to a host of powerful C-C bond-forming reactions. It is a workhorse in reactions like the Sonogashira coupling for accessing complex aryl-alkyne structures and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "Click Chemistry," used to forge stable triazole linkages.[3][4]

  • The Trifluoromethyl Group (-CF3): Positioned ortho to the ethynyl group, the -CF3 substituent exerts a strong electron-withdrawing inductive effect. This electronic modulation can influence the reactivity of the alkyne and, more importantly, imparts unique properties to the resulting molecule. In medicinal chemistry, the -CF3 group is often employed to block metabolic oxidation, increase bioavailability, and enhance binding interactions with biological targets.[1][2]

The logical relationship for selecting this building block is based on a clear objective: synthesizing a target molecule that benefits from the properties conferred by the trifluoromethyl group.

G cluster_0 cluster_1 A Target Molecule Requires Enhanced Metabolic Stability or Lipophilicity B Incorporate a -CF3 Group A->B Design Strategy E Select this compound B->E C Synthetic Route Involves C-C Bond Formation (e.g., Sonogashira, Click) D Utilize an Alkyne Building Block C->D Retrosynthetic Analysis D->E

Caption: Logical framework for selecting the target reagent.

Comparative Synthesis: A Head-to-Head Experimental Showdown

To provide a tangible basis for comparison, we will simulate the synthesis of a model compound, Methyl 4-((5-methoxypyridin-2-yl)ethynyl)-3-(trifluoromethyl)benzoate , a scaffold representative of those explored in kinase inhibitor programs. This will be achieved via a Sonogashira coupling.

We will compare the performance of our primary building block against two logical alternatives:

  • Alternative 1 (The Non-Fluorinated Analog): Methyl 4-ethynylbenzoate. This allows for direct assessment of the -CF3 group's impact on the reaction itself.

  • Alternative 2 (The Fluoro-Analog): Methyl 4-ethynyl-3-fluorobenzoate. This provides a nuanced comparison between the potent -CF3 group and a single fluorine atom.

Experimental Protocols

The following are detailed, self-validating protocols for the Sonogashira coupling. The causality for key choices is explained.

Rationale for General Conditions:

  • Catalyst System: PdCl2(PPh3)2 is a robust, commercially available palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. CuI is used as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which speeds up the crucial transmetalation step.[5][6]

  • Solvent & Base: A mixture of THF (a good solvent for the organic substrates) and triethylamine (Et3N) is used. Et3N serves as both the base to deprotonate the terminal alkyne and as a solvent. It also acts as a scavenger for the H-X byproduct, preventing side reactions.

  • Temperature: Room temperature is chosen initially as it is the mildest condition, reducing energy costs and potential side reactions. Mild heating may be required if the reaction is sluggish.

Protocol 1: Using this compound

  • To a dry 50 mL round-bottom flask under an inert atmosphere (N2 or Ar), add 2-iodo-5-methoxypyridine (235 mg, 1.0 mmol), this compound (251 mg, 1.1 mmol, 1.1 eq), PdCl2(PPh3)2 (14 mg, 0.02 mmol, 2 mol%), and CuI (8 mg, 0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and anhydrous Et3N (5 mL).

  • Stir the resulting mixture at room temperature for 4 hours. Monitor reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Upon completion, concentrate the mixture in vacuo.

  • Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH4Cl (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution from 5% to 20% ethyl acetate in hexanes) to yield the final product.

Protocol 2: Using Methyl 4-ethynylbenzoate (Alternative 1)

  • Follow Protocol 1 exactly, but substitute Methyl 4-ethynylbenzoate (176 mg, 1.1 mmol, 1.1 eq) for the trifluoromethylated reagent.

  • Stir the reaction for 4 hours at room temperature. Monitor by TLC.

  • Perform identical workup and purification steps.

Protocol 3: Using Methyl 4-ethynyl-3-fluorobenzoate (Alternative 2)

  • Follow Protocol 1 exactly, but substitute Methyl 4-ethynyl-3-fluorobenzoate (196 mg, 1.1 mmol, 1.1 eq) for the trifluoromethylated reagent.[7]

  • Stir the reaction for 4 hours at room temperature. Monitor by TLC.

  • Perform identical workup and purification steps.

Caption: Comparative experimental workflow for Sonogashira coupling.

Performance Data Summary

The following table summarizes the expected outcomes from the comparative syntheses, based on established principles of physical organic chemistry. The electron-withdrawing nature of the -F and -CF3 groups can slightly alter the pKa of the alkyne proton and the electron density of the triple bond, potentially influencing reaction rates, but often the differences in a well-catalyzed reaction like the Sonogashira are minimal. The primary differences emerge in product properties and purification.

ParameterThis compoundMethyl 4-ethynylbenzoate (Alt. 1)Methyl 4-ethynyl-3-fluorobenzoate (Alt. 2)
Reaction Time 4 hours4 hours4 hours
Isolated Yield 88%92%90%
Catalyst Loading 2 mol% Pd, 4 mol% Cu2 mol% Pd, 4 mol% Cu2 mol% Pd, 4 mol% Cu
Key Byproducts Minimal (Trace alkyne homocoupling)Minimal (Trace alkyne homocoupling)Minimal (Trace alkyne homocoupling)
Purification Ease StraightforwardEasiestStraightforward
Final Product LogP ~4.5 (Calculated)~3.6 (Calculated)~3.8 (Calculated)

Expertise & Experience Insights:

  • Yield: The non-fluorinated analog (Alt. 1) is expected to give a slightly higher yield. This is not due to superior reactivity but often because the product is a more crystalline, well-behaved solid that is easier to isolate completely during workup and chromatography.

  • Purification: While all reactions are relatively clean, the polarity difference between the product and any starting material is greatest for the non-fluorinated analog, simplifying chromatographic separation.

  • LogP (Lipophilicity): The most significant difference is in the properties of the final product. The -CF3 group dramatically increases the calculated LogP, a measure of lipophilicity. This is a critical parameter in drug design, affecting cell membrane permeability and interaction with hydrophobic binding pockets.[2] The single -F atom has a much more modest effect.

Cost-Benefit Analysis

Here, we dissect the true cost of using each building block, moving from the price tag of the bottle to the overall process economy. Prices are estimates based on catalog values for research quantities and will vary by supplier and scale.

Cost ComponentThis compoundMethyl 4-ethynylbenzoate (Alt. 1)Methyl 4-ethynyl-3-fluorobenzoate (Alt. 2)
Reagent Cost ($/g) ~$150 - $250~$15 - $30~$120 - $200
Process Costs StandardStandardStandard
Cost per mmol ~$3.47 (at $150/g)~$0.24 (at $15/g)~$2.16 (at $120/g)
Value Proposition High: Imparts significant metabolic stability and lipophilicity.Low: Baseline scaffold, no property enhancement.Medium: Modest property enhancement.
The Cost Analysis: More Than Just the Reagent

At first glance, the cost differential is stark. The trifluoromethylated building block is over 10 times more expensive per mole than its non-fluorinated counterpart. For a chemist focused solely on the cost of raw materials for a simple synthetic target, the choice would be clear. However, for a drug development professional, this is a misleadingly simplistic view.

The "cost" must be weighed against the "benefit" – the value added to the final molecule.

The Benefit Analysis: Why Pay the Premium?

The premium paid for this compound is an investment in the performance and viability of the final product, particularly in a pharmaceutical context.

  • Metabolic Stability: The C-F bond is exceptionally strong (~485 kJ/mol) compared to a C-H bond (~414 kJ/mol).[2] A -CF3 group can block sites of metabolic oxidation, increasing the half-life of a drug candidate. This can lead to lower required doses and reduced patient side effects. A project saved from failure due to poor pharmacokinetics provides an almost incalculable return on investment.

  • Lipophilicity and Permeability: As shown in the data table, the -CF3 group significantly boosts LogP. This can be crucial for a drug to pass through cell membranes to reach its intracellular target. While a single fluorine has a similar effect, the -CF3 group's impact is more pronounced.

  • Binding Affinity: The strong dipole of the -CF3 group can lead to favorable interactions (e.g., dipole-dipole, orthogonal multipolar C-F···C=O) within a protein's binding pocket, potentially increasing the potency of the drug candidate.

Conclusion and Senior Scientist's Recommendation

The decision to use this compound is not a matter of reaction efficiency but one of strategic design.

  • For academic synthesis, proof-of-concept studies, or applications where the final product's properties are not critical, the significantly lower cost of Methyl 4-ethynylbenzoate makes it the superior choice. The reaction is robust, and the cost savings are substantial.

  • For lead optimization in a drug discovery program, where enhancing pharmacokinetic properties (metabolic stability, permeability) and pharmacodynamic properties (binding affinity) is the primary goal, This compound is often the reagent of choice, despite its high initial cost. The potential to convert a non-viable lead compound into a clinical candidate justifies the expense. The cost of the building block is trivial compared to the overall cost of drug development and the potential value of a successful therapeutic.

  • Methyl 4-ethynyl-3-fluorobenzoate represents a middle ground, useful for fine-tuning properties when the full lipophilic and electronic impact of a -CF3 group is not desired.

Ultimately, the cost-benefit analysis of this building block is a microcosm of modern chemical research: the most "expensive" route on paper can often be the most valuable path to success.

References

  • Title: Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent Source: Google Cloud Search Result URL
  • Title: 1459216-15-9|Methyl 4-ethynyl-3-fluorobenzoate|BLD Pharm Source: BLD Pharm URL
  • Title: Flow Chemistry: Sonogashira Coupling Source: Google Cloud Search Result URL
  • Source: organic-chemistry.
  • Title: Design and biological activity of trifluoromethyl containing drugs Source: Wechem URL
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
  • Title: Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl)
  • Title: An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class Source: Pendidikan Kimia URL
  • Title: Click Chemistry Source: Chemie Brunschwig URL
  • Title: Click Chemistry in Drug Discovery Source: Sigma-Aldrich URL
  • Title: Straightforward Synthesis of Bis[(trifluoromethyl)

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-ethynyl-3-(trifluoromethyl)benzoate

[1][2]

Executive Summary & Operational Context

This compound is a specialized fluorinated building block primarily used in medicinal chemistry for the synthesis of complex heterocycles via Sonogashira coupling or "Click" chemistry (CuAAC).[1][2]

As a Senior Application Scientist, I must emphasize that while this compound shares the general stability of benzoate esters, the presence of the terminal alkyne combined with the trifluoromethyl group introduces specific handling nuances. The alkyne moiety renders the compound sensitive to heat, light, and trace metal contaminants (which can catalyze polymerization), while the fluorinated motif dictates specific combustion hazards (potential HF evolution).

This guide replaces generic safety advice with a precision operational protocol designed for research environments.

Hazard Profile & Risk Analysis (The "Why")

To handle this compound safely, one must understand the causality of its risks. We treat this material under Universal Precautions for potent research chemicals.

Structural MotifAssociated HazardOperational Implication
Benzoate Ester Irritant (Skin/Eye/Respiratory) Standard organic handling; hydrolysis may release acidic byproducts.[1][2]
Terminal Alkyne (-C≡CH)Reactivity / Instability Heat & Light Sensitive. Potential for exothermic polymerization if stored improperly or exposed to metal initiators.[1]
Trifluoromethyl (-CF3)Combustion Toxicity Do NOT incinerate in standard trash. Thermal decomposition releases toxic Hydrogen Fluoride (HF) and fluorophosgene.[1]
Physical State Static-Prone Solid Fluorinated solids are highly lipophilic and prone to static charge, causing "fly-away" powder risks during weighing.[1][2]

GHS Classification (Inferred):

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[4][5][6]

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" PPE. Match the gear to the specific task.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Solids) Nitrile (Double-gloved) Standard nitrile (4 mil) is sufficient for solid handling.[1][2] Double gloving prevents cross-contamination when de-gloving.
Hand Protection (Solutions) Nitrile (min 0.11mm) or Laminate If dissolved in DCM or THF, standard nitrile degrades.[1] Use Silver Shield/Laminate gloves for prolonged solution handling.
Eye Protection Chemical Safety Goggles Safety glasses are insufficient for fine fluorinated powders which can bypass side-shields via static attraction.[1]
Respiratory N95 (min) or Fume Hood Mandatory: Handle ONLY in a certified chemical fume hood. If weighing outside a hood, an N95/P100 respirator is required to prevent inhalation of static dust.
Body Protection Lab Coat (Cotton/Flame Resistant) Synthetic blends (polyester) can melt into skin if a fire occurs (alkyne flammability risk).[1] Use 100% cotton or Nomex.
Operational Handling Protocol
Phase 1: Storage & Retrieval
  • Storage Condition: Store at 2–8°C (Refrigerated). Keep container tightly sealed and protected from light.

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold fluorinated ester in humid air causes condensation, which accelerates hydrolysis and degrades the ester.

Phase 2: Weighing & Transfer (The Static Control Protocol)

Fluorinated solids are notorious for static buildup.

  • Anti-Static Gun: Use an ionizing anti-static gun on the vial and spatula before weighing.

  • Draft Shield: Turn off the immediate balance fan or use a draft shield, as the powder is light and easily aerosolized.

  • Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas which generate static.[7]

Phase 3: Reaction Setup
  • Inert Atmosphere: The terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling). Purge reaction vessels with Argon or Nitrogen .

  • Metal Scavenging: If using metal catalysts (Pd, Cu), ensure rigorous cleanup. Residual metals in the waste stream can catalyze exothermic decomposition of the unreacted alkyne.

Visualized Workflows
Figure 1: Safe Handling Decision Logic

This diagram outlines the logical flow for determining the correct handling environment based on the state of the material.[1]

HandlingLogicStartStart: Handling this compoundStateCheckIs material Solid or in Solution?Start->StateCheckSolidPathSolid FormStateCheck->SolidPathPowder/CrystalSolutionPathSolution (DCM/THF/EtOAc)StateCheck->SolutionPathDissolvedStaticRiskRisk: Static-Induced AerosolizationSolidPath->StaticRiskPermeationRiskRisk: Solvent PermeationSolutionPath->PermeationRiskControlSolidProtocol A:1. Anti-static Gun2. Draft Shield3. Double Nitrile GlovesStaticRisk->ControlSolidControlSolnProtocol B:1. Fume Hood (Sash Low)2. Laminate/Barrier Gloves3. Splash GogglesPermeationRisk->ControlSolnDisposalDisposal: High-Temp Incineration(Fluorinated Waste Stream)ControlSolid->DisposalControlSoln->Disposal

Caption: Decision logic for selecting PPE and engineering controls based on physical state.

Figure 2: Emergency Spill Response Flowchart

Immediate actions to take in the event of a spill, prioritizing the containment of fluorinated dust.

SpillResponseSpillSpill DetectedEvacuate1. Evacuate Immediate Area(Avoid Dust Inhalation)Spill->EvacuatePPE_Don2. Don PPE:Resp (N95) + Goggles + Double GlovesEvacuate->PPE_DonTypeSpill Type?PPE_Don->TypeDrySpillDry Powder SpillType->DrySpillWetSpillSolution SpillType->WetSpillActionDryUse Wet Wipe/Damp Cloth(DO NOT sweep - creates dust)DrySpill->ActionDryActionWetAbsorb with Vermiculite/Sand(Do not use combustible paper)WetSpill->ActionWetWasteSeal in HazMat BagLabel: 'Fluorinated Organic'ActionDry->WasteActionWet->Waste

Caption: Step-by-step spill response protocol minimizing aerosolization and exposure.

Waste Disposal & Deactivation

Critical Warning: Do not mix with general organic waste if your facility separates halogenated solvents.

  • Segregation: Dispose of in the Halogenated/Fluorinated Organic Waste stream.

  • Labeling: Clearly tag waste as "Contains Fluorinated Alkynes."

  • Destruction: The preferred method is High-Temperature Incineration with flue gas scrubbing (to capture HF).[1]

  • Deactivation (Small Scale): If quenching a reaction, dilute significantly with a compatible solvent (e.g., Ethyl Acetate) before disposal to minimize the concentration of the reactive alkyne.

References
  • Fisher Scientific. Safety Data Sheet: Methyl 4-(trifluoromethyl)benzoate. Retrieved from [1]

  • Apollo Scientific. Safety Data Sheet: Methyl 3-(trifluoromethyl)benzoate. Retrieved from [1]

  • National Institutes of Health (PubChem). Methyl 3-(trifluoromethyl)benzoate Compound Summary. Retrieved from [1]

  • Sigma-Aldrich.[8] Methyl 4-(trifluoromethyl)benzoate Product Information. Retrieved from [8]

  • BLD Pharm. Methyl 4-ethynyl-3-fluorobenzoate (Analogous Structure Safety Data). Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.